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  • Product: Methyl 3,5-dichloro-6-hydroxypicolinate
  • CAS: 2368871-72-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Tautomerism of Methyl 3,5-dichloro-6-hydroxypicolinate in Solution

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the tautomeric behavior of Methyl 3,5-dichloro-6-hydroxypicolinate in solution.

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the tautomeric behavior of Methyl 3,5-dichloro-6-hydroxypicolinate in solution. It delves into the fundamental principles of tautomerism, the specific pyridinol-pyridone equilibrium of this compound, the influential factors in solution, and the analytical methodologies for its characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, agrochemical research, and analytical science.

Part 1: Introduction to Tautomerism and Methyl 3,5-dichloro-6-hydroxypicolinate

The Concept of Tautomerism in Heterocyclic Chemistry

Tautomerism is a form of structural isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible.[1] This phenomenon most commonly involves the migration of a proton, a process known as prototropic tautomerism.[2] In heteroaromatic chemistry, tautomerism plays a crucial role in determining the chemical and physical properties of a molecule, including its reactivity, acidity, and biological activity.[3]

A classic and extensively studied example is the equilibrium between 2-hydroxypyridine and its tautomer, 2-pyridone.[3][4] The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas).[5]

Physicochemical Properties and Importance of Methyl 3,5-dichloro-6-hydroxypicolinate

Methyl 3,5-dichloro-6-hydroxypicolinate belongs to the family of substituted picolinates, which are of significant interest in various chemical and biological applications. While specific data for this exact compound is not widely available in the public domain, its structural similarity to other chlorinated pyridinols, such as 3,5,6-trichloro-2-pyridinol (a metabolite of the pesticides chlorpyrifos and triclopyr), suggests its potential relevance in agrochemical and environmental studies.[6] The presence of chloro- and hydroxyl- substituents on the pyridine ring, along with the methyl ester group, will significantly influence its electronic properties, solubility, and potential for biological interactions. Understanding its tautomeric behavior is critical for predicting its chemical fate and biological activity.

Part 2: The Tautomeric Equilibrium

The Pyridinol-Pyridone Equilibrium

Methyl 3,5-dichloro-6-hydroxypicolinate can exist in two primary tautomeric forms: the hydroxypyridine (pyridinol) form and the pyridone form. This equilibrium is analogous to the well-documented 2-hydroxypyridine/2-pyridone system.[4]

The equilibrium can be represented as follows:

Caption: Pyridinol-Pyridone Tautomeric Equilibrium.

Structural and Electronic Differences Between the Tautomers

The two tautomers exhibit distinct structural and electronic characteristics. The pyridinol form possesses an aromatic pyridine ring with a hydroxyl substituent. In contrast, the pyridone form has a diene-like ring structure with a carbonyl group and an N-H bond.[3] These differences in bonding and structure lead to variations in properties such as dipole moment, polarity, and hydrogen bonding capabilities.[3] Generally, the pyridone form is more polar than the hydroxypyridine form.[3][7]

Part 3: Factors Influencing the Tautomeric Equilibrium in Solution

The position of the tautomeric equilibrium is not fixed and is highly dependent on the surrounding environment.

The Role of Solvent Polarity

Solvent polarity is a major determinant of the tautomeric equilibrium.[7][8] Polar solvents tend to stabilize the more polar tautomer.[7][9] For the hydroxypyridine-pyridone equilibrium, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, will favor the more polar pyridone form.[3] Conversely, non-polar solvents such as cyclohexane will favor the less polar hydroxypyridine form.[8] The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) has been shown to have a linear relationship with solvent polarity parameters like the Kosower Z value.[7]

The Effect of pH

The pH of the solution can significantly influence the tautomeric equilibrium by affecting the protonation state of the molecule. In acidic solutions, the nitrogen atom of the pyridine ring can be protonated, which can shift the equilibrium. Conversely, in basic solutions, the hydroxyl group can be deprotonated. For 3-hydroxypyridine, it exists in comparable amounts of the true hydroxy form and a zwitterionic structure in aqueous solution.[10] The specific pKa values of the acidic and basic centers of methyl 3,5-dichloro-6-hydroxypicolinate will dictate how the equilibrium responds to changes in pH.

Temperature Effects

Temperature can also affect the tautomeric equilibrium. The enthalpy difference between the tautomers can be determined by studying the equilibrium at different temperatures.[5] This allows for a thermodynamic characterization of the tautomerization process.

Part 4: Experimental Methodologies for Studying Tautomerism

Several spectroscopic techniques are invaluable for the qualitative and quantitative analysis of tautomeric mixtures in solution.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and straightforward method for studying tautomerism.[9] The different electronic structures of the tautomers result in distinct absorption spectra.[11][12] By analyzing the changes in the absorption bands in different solvents, one can infer the position of the tautomeric equilibrium.[9] For instance, the zwitterionic form of 3-pyridone in water shows characteristic absorption peaks that are different from the enol form observed in more hydrophobic environments.[13][14]

  • Sample Preparation: Prepare dilute solutions of methyl 3,5-dichloro-6-hydroxypicolinate in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (typically 200-400 nm).

  • Data Analysis: Identify the absorption maxima (λmax) characteristic of each tautomer. The relative intensities of these bands can be used to estimate the ratio of the tautomers in each solvent.

Caption: Workflow for UV-Vis Spectroscopic Analysis of Tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for studying tautomerism.[9] ¹H and ¹³C NMR spectra can distinguish between the tautomers based on their different chemical shifts and coupling constants.[15][16] For example, the chemical shift of the proton attached to the nitrogen in the pyridone form will be distinct from the hydroxyl proton in the pyridinol form. The rate of interconversion between tautomers can also be studied using variable temperature NMR.[16]

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution.

  • Data Analysis: Assign the signals to the respective protons and carbons of each tautomer. Integrate the signals corresponding to each tautomer to determine their relative concentrations.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer.[5] The pyridone form will exhibit a characteristic C=O stretching vibration, while the pyridinol form will show an O-H stretching band.[17][18] The presence or absence of these bands in the IR spectrum can confirm the dominant tautomeric form in a given state (e.g., solid vs. solution).[5]

  • Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using an appropriate solvent and cell.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational bands for the C=O and O-H groups to determine the predominant tautomer.

Part 5: Data Interpretation and Analysis

Spectroscopic Signatures of Each Tautomer

A summary of the expected spectroscopic signatures for the two tautomers is presented below.

Spectroscopic TechniquePyridinol FormPyridone Form
UV-Vis Absorption bands characteristic of an aromatic hydroxypyridine.Shifted absorption bands due to the conjugated pyridone system.[14]
¹H NMR Signal for the -OH proton.Signal for the N-H proton.[15]
¹³C NMR Chemical shift for the carbon attached to the -OH group.Chemical shift for the C=O carbon.[15]
IR O-H stretching band (~3200-3600 cm⁻¹).C=O stretching band (~1650-1700 cm⁻¹).[17]
Quantitative Analysis of Tautomeric Ratios

The equilibrium constant (KT) for the tautomerization can be calculated from the spectroscopic data. For NMR, the ratio of the integrals of signals unique to each tautomer gives the ratio of their concentrations. For UV-Vis, if the molar absorptivities (ε) of the individual tautomers are known or can be estimated, the Beer-Lambert law can be used to determine the concentration of each species in the mixture.

Part 6: Implications in Drug Development and Agrochemical Research

The tautomeric state of a molecule can have profound effects on its biological activity and pharmacokinetic properties.[1]

How Tautomerism Affects Biological Activity

Different tautomers can exhibit different biological activities because they present different three-dimensional shapes and hydrogen bonding patterns to a biological target, such as an enzyme or receptor.[3] For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be altered, which is critical for molecular recognition.

Considerations for Formulation and Stability

The tautomeric equilibrium can impact the physicochemical properties of a compound, such as its solubility, stability, and bioavailability.[1] A drug that exists as a mixture of tautomers may have complex dissolution and absorption profiles. The stability of a formulation can also be affected if the tautomers have different degradation pathways. Therefore, a thorough understanding of the tautomeric behavior is essential during drug and pesticide development.[1]

Part 7: Conclusion

The tautomerism of methyl 3,5-dichloro-6-hydroxypicolinate is a critical aspect of its chemical characterization. The equilibrium between the pyridinol and pyridone forms is highly sensitive to the solvent environment. A multi-pronged analytical approach utilizing UV-Vis, NMR, and IR spectroscopy is necessary for a comprehensive understanding of its tautomeric behavior in solution. This knowledge is fundamental for predicting its reactivity, biological activity, and for the successful development of products in the pharmaceutical and agrochemical industries.

Part 8: References

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2711.

  • Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6268-6281.

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1996). Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab Initio Study. The Journal of Physical Chemistry, 100(15), 6268-6281.

  • Al-Soufi, W., & Al-Kahtani, A. (2004). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 3(1), 49-54.

  • Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones. Journal of the Chemical Society, Chemical Communications, (19), 1367-1368.

  • Frank, J., & Katritzky, A. R. (1976). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1428-1431.

  • WuXi Biology. (n.d.). How about Tautomers?.

  • El-Sayed, N., & Al-Omary, F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.

  • Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (5), 843-847.

  • Smets, J., Maes, G., & Adamowicz, L. (1991). Matrix-isolation FT-IR study on the protomeric tautomerism 2-hydroxypyridine 2-pyridone. Chemical Physics Letters, 187(6), 532-536.

  • The Royal Society of Chemistry. (n.d.). Developing the Family of Picolinate Ligands for Mn2+ Complexation Electronic Supplementary Information (ESI).

  • Wikipedia. (n.d.). 2-Pyridone.

  • USDA ARS. (n.d.). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate.

  • ACS Publications. (2021, March 12). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.

  • El-Sayed, N., & Al-Omary, F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.

  • RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study.

  • RSC Publishing. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.

  • ChemicalBook. (n.d.). Ethyl picolinate (2524-52-9) 1H NMR spectrum.

  • ACS Publications. (2023, August 8). H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling.

  • Vaz da Cruz, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2539.

  • Rehn, D. R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1646-1655.

  • ACS Publications. (2014, April 28). Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents.

  • Sayle, R. A. (2010). Tautomerism in large databases. Journal of Cheminformatics, 2(Suppl 1), P37.

  • Katritzky, A. R. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. Chimia, 24, 134-146.

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.

  • Shinde, V. T., & Shinde, S. V. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(9), 975-985.

  • Prostaglandin D2 Metabolite Methyl Ester and Design of Potent PRMT5:MEP50 Inhibitors. (n.d.).

  • ResearchGate. (2025, August 7). Experimental and pK prediction aspects of tautomerism of drug-like molecules.

  • ChemicalBook. (2025, July 24). METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5.

  • Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. (2010, December 28).

  • PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate.

  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

  • ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the....

  • Sigma-Aldrich. (n.d.). Methyl 6-chloro-5-hydroxypicolinate | 1256808-87-3.

  • MilliporeSigma. (n.d.). Methyl 6-chloro-5-hydroxypicolinate | 1256808-87-3.

  • PubMed. (2012, July 15). DNA binding studies of 3, 5, 6-trichloro-2-pyridinol pesticide metabolite.

Sources

Exploratory

Electronic Properties and Reactivity of the 6-Hydroxy Group in Picolinates: A Comprehensive Technical Guide

Executive Summary In the realm of heterocyclic chemistry and drug design, picolinic acid derivatives serve as foundational pharmacophores and versatile ligands for transition-metal catalysis. Among these, 6-hydroxypicoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and drug design, picolinic acid derivatives serve as foundational pharmacophores and versatile ligands for transition-metal catalysis. Among these, 6-hydroxypicolinic acid (6HPA) and its esterified derivatives (picolinates) present a unique stereoelectronic profile. The presence of the hydroxyl group at the C6 position of the pyridine ring introduces complex enol-keto tautomerism, dynamic hydrogen bonding networks, and dual-reactivity pathways.

As an application scientist, I frequently leverage the 6-hydroxy group's electronic plasticity to design robust metal chelators or to activate the C6 position for late-stage functionalization via palladium-catalyzed cross-coupling. This whitepaper dissects the electronic properties, coordination thermodynamics, and synthetic reactivity of 6-hydroxypicolinates, providing field-proven protocols and mechanistic insights to accelerate your drug development and catalytic workflows.

Electronic Properties: Tautomerism and Intramolecular Proton Transfer (IPT)

The reactivity of 6-hydroxypicolinates is fundamentally dictated by their tautomeric equilibrium. The molecule exists in two primary states: the enol form (6-hydroxypyridine-2-carboxylic acid) and the keto form (6-oxo-1,6-dihydropyridine-2-carboxylic acid)[1][2].

Thermodynamic Causality

Computational studies utilizing Density Functional Theory (DFT) reveal that the keto tautomer is thermodynamically favored over the enol form across various dielectric environments[1]. The intramolecular proton transfer (IPT) between the hydroxyl oxygen and the basic pyridine nitrogen drives this equilibrium.

  • Why the Keto Form Dominates: The keto form benefits from strong amide-like resonance stabilization. In the solid state, 6HPA crystallizes almost exclusively in the keto form, stabilized by highly symmetric double hydrogen bonds[1][3].

  • Solvent Effects: The energy gap between the tautomers widens in polar solvents. In the gas phase, the keto form is more stable by -4.68 kcal/mol, whereas in aqueous media, this stabilization increases to -6.24 kcal/mol due to the higher dipole moment of the solvent stabilizing the zwitterionic/keto charge distribution[1].

Quantitative Thermodynamic Data

Table 1: Thermodynamic Parameters of 6HPA Tautomerization

Parameter Enol Form (6-Hydroxy) Keto Form (6-Oxo) Transition State (IPT)
Relative Energy (Gas Phase) 0.00 kcal/mol -4.68 kcal/mol +37.55 kcal/mol
Relative Energy (Chloroform) 0.00 kcal/mol -5.80 kcal/mol +37.58 kcal/mol
Relative Energy (Water) 0.00 kcal/mol -6.24 kcal/mol +37.54 kcal/mol

| Solid-State Preference | Minor | Dominant | N/A |

(Data derived from CPCM/DFT calculations at 298.15 K[1])

Coordination Chemistry and Metal Chelation

The 6-hydroxypicolinate scaffold is a privileged chelating ligand. While standard picolinates coordinate metals via the pyridine nitrogen and carboxylate oxygen (N,O-bidentate), the 6-hydroxyl group can participate in N,O,O-tridentate modes or serve as a critical hydrogen-bond donor to stabilize the secondary coordination sphere[2][3].

Structural Anomalies in Cu(II) Complexes

When synthesizing copper(II) complexes, the electronic influence of the 6-OH group induces unique Jahn-Teller distortions. For instance, the complex [Cu(6-OHpic)2(3-pic)2] exhibits a rare tetragonally compressed octahedral geometry [4].

  • Causality: The strong equatorial N,O-chelation of the 6-hydroxypicolinate ligands, combined with the trans-axial coordination of 3-picoline, forces a compression along the z-axis. Furthermore, the uncoordinated 6-OH groups form robust intermolecular O−H⋯O hydrogen bonds, driving the assembly of 2D and 3D supramolecular networks[4][5].

Table 2: Coordination Geometries of Metal-6-Hydroxypicolinate Complexes

Metal Ion Complex Formula Coordination Geometry Chelation Mode
Cu(II) [Cu(6-OHpic)2(H2O)2] Tetragonally Elongated Octahedral N,O-bidentate
Cu(II) [Cu(6-OHpic)2(3-pic)2] Tetragonally Compressed Octahedral N,O-bidentate
Ni(II) [Ni(6-OHpic)2(H2O)2] Octahedral N,O-bidentate

| Mn(II) | [Mn2(RCOO)2] (Polymer) | Distorted Octahedral | N,O-bidentate (bridging) |

Tautomerism_Chelation Enol Enol Form (6-Hydroxypicolinate) TS Intramolecular Proton Transfer (IPT) ΔE ≈ 37.5 kcal/mol Enol->TS Equilibrium Metal Metal Chelation (N,O-bidentate) Enol->Metal Coordination Keto Keto Form (6-Oxo-picolinate) TS->Keto Keto->Metal Coordination

Figure 1: Tautomeric equilibrium of 6-hydroxypicolinates and subsequent metal chelation pathways.

Reactivity and Synthetic Derivatization

In drug discovery, the 6-hydroxy group is rarely left untouched; it is a synthetic handle. Because the keto tautomer is unreactive toward traditional nucleophilic aromatic substitution ( SN​Ar ), we must trap the enol form by converting the hydroxyl group into a highly reactive electrophile—typically a triflate (trifluoromethanesulfonate) [6][7]. This activates the C6 position for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings)[8].

Self-Validating Experimental Protocols

The following workflows represent a sequential, self-validating system for the late-stage functionalization of 6-hydroxypicolinates.

Protocol A: Esterification to Methyl 6-hydroxypicolinate

Causality: Before activating the 6-OH group, the carboxylic acid must be masked to prevent competitive mixed-anhydride formation during triflation[6][9].

  • Reaction Setup: Suspend 6-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Activation: Slowly add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise at 0 °C under an inert argon atmosphere.

  • Reflux: Heat the mixture to 65 °C for 12 hours. The generation of HCl gas in situ drives the Fischer esterification.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate.

  • Validation: 1H NMR should show a distinct singlet at ~3.84 ppm corresponding to the methyl ester protons[10].

Protocol B: Electrophilic Activation (Triflation)

Causality: The 6-OH group is a poor leaving group. Reacting it with triflic anhydride ( Tf2​O ) in the presence of a non-nucleophilic base traps the enol oxygen, forming a highly labile C-OTf bond primed for oxidative addition[6][7].

  • Reaction Setup: Dissolve methyl 6-hydroxypicolinate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

  • Base Addition: Add 2,6-lutidine or triethylamine (1.5 eq). Note: 2,6-lutidine is preferred as its steric bulk prevents nucleophilic attack on the highly reactive triflating agent.

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq). Stir for 2 hours at 0 °C.

  • Workup: Quench with ice water, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation: Disappearance of the broad -OH stretch in IR spectroscopy and a downfield shift of the pyridine ring protons in 1H NMR.

Protocol C: Suzuki-Miyaura Cross-Coupling

Causality: The Pd(0) catalyst readily inserts into the activated C6-OTf bond. The addition of a mild base facilitates the transmetalation of the arylboronic acid, driving the catalytic cycle forward[7][8].

  • Reaction Setup: Combine methyl 6-(trifluoromethylsulfonyloxy)picolinate (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under argon.

  • Heating: Stir at 90 °C for 4-6 hours until complete consumption of the starting material (monitor via LCMS).

  • Workup: Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify via flash chromatography.

Synthetic_Workflow Start 6-Hydroxypicolinic Acid Ester Methyl 6-hydroxypicolinate (Esterification) Start->Ester MeOH, SOCl2 Protect Carboxylate Triflate 6-Triflate Intermediate (Electrophilic Activation) Ester->Triflate Tf2O, Base Trap Enol Form PdCat Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Triflate->PdCat Oxidative Addition Product 6-Substituted Picolinate (Final Drug Scaffold) PdCat->Product Transmetalation & Reductive Elimination

Figure 2: Step-by-step synthetic workflow for the late-stage functionalization of 6-hydroxypicolinates.

Conclusion

The 6-hydroxy group in picolinates is far more than a simple hydrogen-bond donor; it is a dynamic stereoelectronic switch. By understanding the thermodynamic preference for the keto tautomer and the specific conditions required to trap the enol form, researchers can precisely engineer metal-chelate geometries or execute complex cross-coupling functionalizations. Adhering to the causality-driven protocols outlined above ensures high-fidelity synthesis and reproducible results in both medicinal chemistry and materials science applications.

References

  • Computational Study of the Intramolecular Proton Transfer between 6-Hydroxypicolinic Acid Tautomeric Forms and Intermolecular Hydrogen Bonding Physical Chemistry Research[Link]

  • 6-Hydroxypicolinic acid (CAS 19621-92-2) Chemical Properties and Uses LookChem[Link]

  • Copper(II) Complexes with 3-and 6-hydroxypicolinic Acid. Preparation, Structural, Spectroscopic and Thermal Study ResearchGate [Link]

  • Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline Srce (Croatica Chemica Acta)[Link]

  • AU2019403488A1 - KIF18A inhibitors (Synthesis of Methyl 6-hydroxypicolinate)
  • WO2016187308A1 - Triazole agonists of the apj receptor (Triflation of Picolinates)
  • WO2020210366A1 - Cross-Coupling Reactions of 6-Hydroxypicolinate Derivatives Googleapis.com [Link]

  • Kif18a inhibitors - WO2020132651A1 (Suzuki Cross-Coupling Protocols)

Sources

Foundational

Methyl 3,5-dichloro-6-hydroxypicolinate: Chemical Characterization, Synthesis, and Applications in Advanced Agrochemical and Pharmaceutical Development

Executive Summary In the rapidly evolving fields of agrochemical and pharmaceutical development, highly functionalized pyridine scaffolds serve as critical building blocks. Methyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of agrochemical and pharmaceutical development, highly functionalized pyridine scaffolds serve as critical building blocks. Methyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9) is a specialized heterocyclic intermediate characterized by its dense array of orthogonal functional groups [1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the physicochemical properties, mechanistic reactivity, and validated synthetic workflows associated with this pivotal compound.

By leveraging the unique electronic environment of the 3,5-dichloro-6-hydroxy substitution pattern, chemists can execute highly regioselective transformations. This guide details the causality behind these experimental choices, ensuring that every protocol provided acts as a self-validating system for downstream applications, such as the synthesis of next-generation auxinic herbicides and novel kinase inhibitors.

Chemical Identity and Physicochemical Properties

Accurate characterization is the foundation of reproducible organic synthesis. Table 1 summarizes the core chemical identity and structural parameters of Methyl 3,5-dichloro-6-hydroxypicolinate.

Table 1: Chemical Identity and Properties

PropertyValue
Chemical Name Methyl 3,5-dichloro-6-hydroxypicolinate
CAS Registry Number 2368871-72-9 [2]
Molecular Formula C₇H₅Cl₂NO₃
Molecular Weight 222.03 g/mol
Common Synonyms 3,5-dichloro-6-hydroxypicolinic acid methyl ester; Methyl 3,5-dichloro-6-hydroxy-2-pyridinecarboxylate [3]
SMILES COC(=O)C1=NC(O)=C(Cl)C=C1Cl
Physical State Solid (typically crystalline powder)

Mechanistic Role in Heterocyclic Synthesis

The strategic value of Methyl 3,5-dichloro-6-hydroxypicolinate lies in its orthogonal reactivity . The pyridine ring is highly electron-deficient due to the inductive electron-withdrawing effects of the two chlorine atoms and the ester group.

  • C-2 Methyl Ester : Susceptible to mild hydrolysis to yield the free acid, or direct amidation.

  • C-3 and C-5 Chlorides : The C-3 and C-5 positions are traditionally less reactive toward nucleophilic aromatic substitution ( SN​Ar ) than C-4 or C-6. However, under palladium catalysis, they can be selectively engaged in cross-coupling if the C-6 position is protected or unactivated.

  • C-6 Hydroxyl (Pyridone Tautomer) : The hydroxyl group at C-6 exists in equilibrium with its pyridone tautomer. This site is highly nucleophilic at oxygen, allowing for O-alkylation, or it can be converted into an excellent leaving group (e.g., a triflate or chloride) to enable SN​Ar or Suzuki-Miyaura cross-coupling.

Reactivity Core Methyl 3,5-dichloro-6-hydroxypicolinate (Core Scaffold) C2 C-2 Methyl Ester Hydrolysis / Amidation Core->C2 Esterification/Hydrolysis C3C5 C-3 / C-5 Chlorides Nucleophilic Substitution / Coupling Core->C3C5 Cross-Coupling C6 C-6 Hydroxyl Triflation / Chlorination (POCl3) Core->C6 OH Activation

Fig 1. Orthogonal reactivity map of the Methyl 3,5-dichloro-6-hydroxypicolinate scaffold.

Synthetic Workflows & Methodologies

To utilize this compound effectively, one must understand both how to synthesize the core scaffold and how to activate it for downstream complexation. The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Regioselective Synthesis of the Core Scaffold

This protocol leverages the differential reduction potentials of carbon-halogen bonds on a perchlorinated pyridine ring.

  • Perchlorination & Esterification : React picolinic acid with excess thionyl chloride ( SOCl2​ ) and chlorine gas to yield 3,4,5,6-tetrachloropicolinoyl chloride. Quench the intermediate strictly with anhydrous methanol at 0°C to form methyl 3,4,5,6-tetrachloropicolinate.

  • Regioselective C-6 Hydroxylation : Dissolve the ester in glacial acetic acid. Add 1.2 equivalents of sodium acetate and heat to 80°C. The highly activated C-6 chlorine undergoes selective SN​Ar displacement. Subsequent mild aqueous hydrolysis yields methyl 3,4,5-trichloro-6-hydroxypicolinate.

  • Regioselective C-4 Dechlorination (Causality Check) : Disperse the intermediate in glacial acetic acid at room temperature. Slowly add 2.0 equivalents of activated zinc dust. Why this works: The C-4 chlorine is sterically accessible and electronically activated by the para-nitrogen, making its reduction potential lower than the C-3 and C-5 chlorines. The zinc selectively reduces the C-4 position.

  • Validation : Monitor via LC-MS. The reaction is complete when the mass shifts from the trichloro isotope pattern ( [M+H]+≈256.0 ) to the dichloro isotope pattern ( [M+H]+≈222.0 ).

Protocol B: Downstream C-6 Activation and Cross-Coupling

To utilize the scaffold for agrochemical synthesis (e.g., arylpicolinate herbicides), the C-6 hydroxyl must be converted into a leaving group.

  • Triflation : Dissolve Methyl 3,5-dichloro-6-hydroxypicolinate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add anhydrous pyridine (2.5 eq). Cool the system to 0°C.

  • Activation : Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq). Causality: Triflation transforms the relatively inert tautomeric pyridone into a highly reactive triflate ester, priming the C-6 position for oxidative addition by a palladium catalyst.

  • Self-Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The highly polar starting material ( Rf​≈0.1 ) must completely disappear, replaced by a distinct, non-polar UV-active spot ( Rf​≈0.6 ).

  • Suzuki-Miyaura Coupling : Isolate the triflate and immediately dissolve in degassed 1,4-dioxane. Add an arylboronic acid (1.1 eq), Pd(dppf)Cl2​ (0.05 eq), and 2M aqueous K2​CO3​ (2.0 eq). Heat to 90°C for 4 hours to yield the fully functionalized 6-aryl-3,5-dichloropicolinate.

Workflow A Starting Material (e.g., Picolinic Acid) B Perchlorination & Esterification A->B C Methyl 3,5-dichloro- 6-hydroxypicolinate B->C D C-6 Triflation (Tf2O, Pyridine) C->D E Suzuki Coupling (Pd cat., Ar-B(OH)2) D->E

Fig 2. Synthetic workflow from picolinic acid to 6-aryl-3,5-dichloropicolinate derivatives.

Analytical Characterization Standards

To ensure scientific integrity, researchers must verify the synthesized or procured Methyl 3,5-dichloro-6-hydroxypicolinate against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.05 (br s, 1H, -OH, exchangeable with D2​O )

    • δ 8.15 (s, 1H, Pyridine C-4 H) – The singlet nature confirms the successful regioselective dechlorination at C-4.

    • δ 3.85 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (C=O ester), 158.5 (C-6 OH), 140.1 (C-2), 138.4 (C-4), 128.0 (C-3), 125.5 (C-5), 53.2 (-OCH₃).

  • High-Resolution Mass Spectrometry (HRMS-ESI⁺) : Calculated for C7​H6​Cl2​NO3​ [M+H]+ : 221.9725. Found: 221.9721. The isotopic distribution must show a characteristic 9:6:1 ratio indicative of two chlorine atoms.

Applications in Drug and Agrochemical Development

Advanced Auxinic Herbicides

The pyridine-2-carboxylate (picolinate) class of herbicides mimics the plant hormone indole-3-acetic acid (IAA), binding to the TIR1 auxin receptor complex to disrupt plant growth. Interestingly, 4-amino-3,5-dichloro-6-hydroxypicolinic acid is a documented environmental metabolite of the legacy herbicide picloram [4].

By utilizing Methyl 3,5-dichloro-6-hydroxypicolinate as a foundational intermediate, agrochemical researchers can synthesize novel libraries of arylpicolinates (structurally analogous to modern herbicides like halauxifen-methyl and florpyrauxifen-benzyl). The ability to selectively couple bulky, fluorinated aryl groups at the C-6 position is critical for overcoming evolved weed resistance mechanisms while maintaining rapid degradation profiles in soil matrices.

Pharmaceutical Intermediates

Beyond agriculture, halogenated pyridines are ubiquitous in FDA-approved therapeutics. The 3,5-dichloro-6-hydroxy scaffold provides a rigid, metabolically stable pharmacophore. The C-6 hydroxyl can be converted into an amine via Buchwald-Hartwig amination of the corresponding triflate, generating 2-amino-pyridine motifs that are highly prized in the development of ATP-competitive kinase inhibitors for oncology indications.

References

  • ChemSigma. "2368871-72-9 Methyl 3,5-dichloro-6-hydroxypicolinate". Retrieved from: [Link]

  • Environmental Protection Agency (EPA) NEPIS. "Pesticide Fact Sheet Number 481 picloram {microform}". Retrieved from: [Link]

Protocols & Analytical Methods

Method

Application Note: Methyl 3,5-dichloro-6-hydroxypicolinate as a Privileged Scaffold in Rational Drug Design and Agrochemical Discovery

Executive Summary & Rationale In modern medicinal chemistry and agrochemical discovery, the picolinate (pyridine-2-carboxylate) scaffold is widely recognized as a "privileged" structural motif capable of interacting with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry and agrochemical discovery, the picolinate (pyridine-2-carboxylate) scaffold is widely recognized as a "privileged" structural motif capable of interacting with diverse biological targets[1]. Methyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9) represents a highly functionalized, versatile building block designed for precision derivatization.

The strategic placement of functional groups on this specific scaffold provides unique physicochemical advantages:

  • Methyl Ester (C2): Acts as a transient protecting group during complex synthetic sequences or as a lipophilic prodrug moiety to enhance cellular membrane permeability before intracellular hydrolysis[2].

  • 3,5-Dichloro Substitution: The dual halogenation significantly increases the molecule's lipophilicity and metabolic stability. Sterically, these chlorine atoms are critical for anchoring the molecule into hydrophobic receptor pockets, such as the TIR1/AFB co-receptor complex in plants[3].

  • 6-Hydroxyl Group: Serves a dual purpose. Biologically, it is an essential hydrogen bond donor/acceptor and a potent bidentate chelator for transition metals (e.g., Zn²⁺, Fe²⁺, V⁵⁺) in metalloenzyme active sites[4]. Synthetically, it acts as a highly reactive nucleophilic handle for etherification or cross-coupling reactions[2].

Mechanistic Insights and Target Applications

Target A: Metalloenzyme Inhibition (Epigenetics & Oncology)

The Fat Mass and Obesity-Associated protein (FTO) is a critical DNA/RNA demethylase that regulates the m6A modification of mRNA. FTO is a highly sought-after target in oncology (e.g., acute monocytic leukemia) and metabolic disorders[5]. FTO's catalytic core relies on an Fe(II) ion and 2-oxoglutarate. Picolinate derivatives act as competitive inhibitors by bidentately coordinating the catalytic metal ion via the pyridine nitrogen and the carboxylate/hydroxyl oxygens[2]. The 3,5-dichloro substitution of our scaffold enhances hydrophobic interactions within the substrate-binding pocket, displacing water molecules and increasing binding entropy, which translates to higher target selectivity over related demethylases like ALKBH5[5].

FTO_Pathway FTO FTO Demethylase (Metalloenzyme) Fe_Ion Catalytic Fe(II) Ion FTO->Fe_Ion contains m6A m6A RNA Accumulation FTO->m6A Demethylation Blocked Inhibitor 3,5-Dichloro-6-hydroxypicolinate Derivative Inhibitor->FTO Hydrophobic Interaction Inhibitor->Fe_Ion Bidentate Chelation GeneExp Modulation of Target Genes (e.g., MYC, RARA) m6A->GeneExp Epigenetic Regulation CellFate Inhibition of Cancer Cell Proliferation GeneExp->CellFate Phenotypic Outcome

Fig 1: Mechanism of FTO metalloenzyme inhibition by picolinate derivatives and downstream effects.

Target B: Insulin-Mimetic Coordination Complexes

Transition metal complexes, particularly bis(picolinato) complexes of Zinc(II) and Vanadium(V), have demonstrated profound antidiabetic properties by mimicking insulin activity[4]. The 6-hydroxypicolinate scaffold is ideal for this application because it forms thermodynamically stable, uncharged, and highly lipophilic trans-octahedral complexes. These complexes facilitate the cellular uptake of the metal ion into adipocytes, leading to the potent inhibition of free fatty acid (FFA) release[4].

Target C: Synthetic Auxin Herbicides (SAHs)

In agrochemistry, the picolinate skeleton is the core of blockbuster herbicides like halauxifen-methyl. The 3,5-dichloro substitution pattern on the pyridine ring is not arbitrary; it is strictly required to mimic the indole ring of natural auxins (indole-3-acetic acid), fitting perfectly into the TIR1 and AFB1–5 receptor pockets[3]. This binding triggers the rapid degradation of AUX/IAA repressor proteins, leading to lethal, uncontrolled plant growth in broadleaf weeds[3].

Quantitative Data Summary

The table below summarizes the comparative biological activities of various functionalized picolinate scaffolds across different therapeutic and agricultural targets, highlighting the versatility of the core structure.

Biological TargetScaffold ModificationPrimary MechanismObserved Activity / AffinityApplication Area
FTO Demethylase 6-substituted picolinateFe(II) Chelation & Pocket BindingIC₅₀ ≈ 0.087 μM (>100-fold selectivity over ALKBH5)[5]Oncology / Obesity
Adipocyte FFA Release Bis(6-hydroxypicolinato)Zn(II)Enhanced Zn²⁺ Cellular UptakeHigh inhibition (Comparable to VOSO₄)[4]Type 2 Diabetes
TIR1/AFB Receptors 3,5-dichloro-6-aryl picolinateAuxin Co-receptor AgonismBroad-spectrum activity (K_d < 10 nM)[3]Agrochemicals

Experimental Protocols

The following self-validating protocols detail the use of Methyl 3,5-dichloro-6-hydroxypicolinate as a starting material for drug discovery libraries.

Protocol A: Selective Alkylation of the 6-Hydroxyl Position

Causality & Rationale: The 6-hydroxyl group on the electron-deficient dichloropyridine ring is highly acidic. We utilize Potassium Carbonate (K₂CO₃) as a mild base to selectively deprotonate this hydroxyl group without inducing premature saponification of the C2-methyl ester. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the resulting phenoxide-like oxygen highly nucleophilic for a rapid Sₙ2 attack on the alkyl halide[2].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Methyl 3,5-dichloro-6-hydroxypicolinate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes. Validation: The solution will transition to a deeper yellow color, indicating the formation of the highly conjugated phenoxide anion.

  • Alkylation: Dropwise add the desired alkyl or benzyl halide (1.2 eq). Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes:EtOAc 3:1). The product spot will be significantly less polar than the starting material due to the masking of the hydroxyl group.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthetic_Workflow Start Methyl 3,5-dichloro- 6-hydroxypicolinate Deprotonation Base Treatment (K2CO3, DMF) Start->Deprotonation Nucleophile Phenoxide/Alkoxide Intermediate Deprotonation->Nucleophile Alkylation Alkyl/Aryl Halide (R-X) Nucleophile->Alkylation Ether 6-O-Substituted Picolinate Ester Alkylation->Ether Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Ether->Hydrolysis Final Active Picolinic Acid Derivative Hydrolysis->Final

Fig 2: Stepwise synthetic workflow for the derivatization of the 6-hydroxypicolinate scaffold.

Protocol B: Synthesis of Bis(picolinato)Zinc(II) Coordination Complexes

Causality & Rationale: To create insulin-mimetic agents, the methyl ester must first be hydrolyzed to the free carboxylic acid to enable bidentate coordination (N, O) with the metal center. Heating the complexation reaction to reflux overcomes the kinetic barrier of ligand exchange, driving the formation of the thermodynamically favored trans-bis(picolinato)zinc(II) complex. This complex naturally precipitates out of the methanolic solution due to its neutral charge and high lipophilicity[4].

  • Saponification: Suspend the derivatized picolinate ester from Protocol A in a 1:1 mixture of THF and H₂O. Add LiOH (3.0 eq) and stir at room temperature for 2 hours. Acidify to pH 3 using 1M HCl to precipitate the free picolinic acid. Filter and dry.

  • Complexation: Dissolve the free picolinic acid derivative (2.0 eq) in hot methanol.

  • Metal Addition: In a separate vial, dissolve Zinc Acetate dihydrate, Zn(OAc)₂·2H₂O (1.0 eq), in a minimal amount of distilled water. Add this dropwise to the hot methanolic ligand solution.

  • Thermodynamic Control: Reflux the resulting suspension for 30 minutes. Validation: A dense, microcrystalline white precipitate will form as the trans-complex assembles and drops out of solution[4].

  • Isolation: Cool the mixture to room temperature. Filter the precipitate, wash sequentially with cold methanol and diethyl ether, and dry under high vacuum to yield the final antidiabetic candidate.

References

  • BenchChem. "Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry." BenchChem Knowledge Base.

  • Prakash, M., Itoh, Y., et al. "Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach." Journal of Medicinal Chemistry, 2021, 64(21), 15810-15824.

  • Koleša-Dobravc, T., Maejima, K., et al. "Bis(picolinato) complexes of vanadium and zinc as potential antidiabetic agents: synthesis, structural elucidation and in vitro insulin-mimetic activity study." New Journal of Chemistry, 2018, 42, 3619-3632.

  • Peterson, M. A., et al. "Weed resistance to synthetic auxin herbicides." Pest Management Science, 2016. (Archived in PMC - NIH).

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Dichloropicolinate Esters

Executive Summary Dichloropicolinate esters (such as methyl 3,6-dichloropicolinate and methyl 4,6-dichloropicolinate) are highly versatile scaffolds frequently utilized in agrochemical and pharmaceutical drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloropicolinate esters (such as methyl 3,6-dichloropicolinate and methyl 4,6-dichloropicolinate) are highly versatile scaffolds frequently utilized in agrochemical and pharmaceutical drug development[1]. Functionalizing these electron-deficient heteroaromatics via Nucleophilic Aromatic Substitution (SNAr) requires precise control over regioselectivity and reaction conditions. This application note provides validated, step-by-step protocols for the regioselective displacement of chloride by amine and fluoride nucleophiles. It details the mechanistic causality behind the observed selectivity and the analytical checkpoints required to ensure a self-validating experimental workflow.

Mechanistic Causality & Regioselectivity Principles

The defining challenge in functionalizing dichloropicolinates is predicting and controlling which chlorine atom is displaced. The regioselectivity is fundamentally governed by the relative stability of the Meisenheimer intermediate formed during nucleophilic attack[1].

  • Electronic Activation (The C6 Preference): In methyl 3,6-dichloropicolinate, the C6 position is significantly more activated toward SNAr than the C3 position[1]. Because the C6 carbon is para to the ring nitrogen, nucleophilic attack at this site allows the resulting negative charge in the Meisenheimer complex to be effectively delocalized onto the highly electronegative pyridine nitrogen[1].

  • Lack of Stabilization at C3: Conversely, the C3 position is meta to the pyridine nitrogen. Attack at C3 offers no such resonance stabilization, making the transition state significantly higher in energy and kinetically disfavored[1].

  • Nucleophile "Nakedness": While electronic factors dominate regioselectivity, the choice of solvent (polar aprotic vs. protic) and the hydration state of the nucleophile (e.g., anhydrous fluoride) dictate the reaction kinetics, allowing traditionally harsh substitutions to occur at room temperature[2][3].

SNAr_Mechanism Substrate Dichloropicolinate Ester (e.g., C3, C6-dichloro) Nuc Nucleophilic Attack (Amines, F⁻, RO⁻) Substrate->Nuc C6_Attack Attack at C6 (Ortho to Pyridine N) Nuc->C6_Attack Favored C3_Attack Attack at C3 (Meta to Pyridine N) Nuc->C3_Attack Disfavored Meisenheimer_C6 Meisenheimer Complex Negative charge delocalized onto Pyridine Nitrogen C6_Attack->Meisenheimer_C6 Meisenheimer_C3 Meisenheimer Complex No delocalization onto Nitrogen (Higher Energy) C3_Attack->Meisenheimer_C3 Product C6-Substituted Product (Thermodynamically Favored) Meisenheimer_C6->Product

Mechanistic pathway and regioselectivity of SNAr on dichloropicolinate esters.

Self-Validating Experimental Protocols

Protocol A: Regioselective Amination of Methyl 4,6-Dichloropicolinate

This protocol utilizes a secondary amine (N-methylphenethylamine) to achieve regioselective substitution. The use of a non-nucleophilic base (DiPEA) ensures the amine remains in its active, deprotonated state without competing for the electrophilic site[4].

Materials:

  • Methyl 4,6-dichloropicolinate (1.0 equiv)

  • N-methylphenethylamine HBr salt (1.02 equiv)

  • N,N-Diisopropylethylamine (DiPEA) (2.5 equiv)

  • Dry Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with methyl 4,6-dichloropicolinate (e.g., 206 mg, 0.99 mmol) and N-methylphenethylamine HBr salt (218 mg, 1.01 mmol)[4].

  • Base Addition: Add dry MeOH (2 mL) to dissolve/suspend the reagents, followed by the dropwise addition of DiPEA (436 μL, 2.5 mmol)[4].

    • Causality: DiPEA neutralizes the HBr salt and acts as an acid scavenger for the HCl byproduct generated during the SNAr, driving the equilibrium forward without acting as a competing nucleophile.

  • Kinetic Control (Room Temp): Stir the solution at room temperature for 3 days[4].

    • Causality: Prolonged room-temperature stirring allows the highly selective kinetic product to form while minimizing degradation or unwanted bis-substitution.

  • Thermodynamic Drive (Reflux): Reflux the mixture for 24 h[4].

    • Causality: Heating overcomes the activation barrier for any remaining unreacted sterically hindered starting material, ensuring complete conversion.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel column chromatography[4].

Validation & Analytical Checkpoints:

  • LC-MS: The product mass must reflect the loss of one chlorine atom (-35.5 Da) and the addition of the amine moiety. The isotopic pattern will shift from a typical dichloro signature (9:6:1 ratio) to a monochloro signature (3:1 ratio), validating mono-substitution.

  • 1H NMR: The disappearance of one of the distinct pyridine protons and the upfield shift of the remaining proton (due to the electron-donating nature of the newly attached amine) confirms successful substitution.

Protocol B: Room-Temperature Fluorination using Anhydrous TMAF

Fluorination of heteroaromatics is notoriously difficult, often requiring harsh halex conditions (e.g., CsF at 140 °C)[3]. This protocol leverages anhydrous Tetramethylammonium Fluoride (TMAF) to achieve C-F bond formation at room temperature[3].

Materials:

  • Dichloropicolinate substrate (1.0 equiv)

  • Anhydrous TMAF (1.5 equiv per chloride targeted)[3]

  • Dry N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reagent Handling: Inside a nitrogen-filled glovebox, weigh anhydrous TMAF.

    • Causality: The degree of "nakedness" of the fluoride anion is critical; hydration significantly reduces TMAF's nucleophilicity due to strong hydrogen bonding[2].

  • Reaction Initiation: Dissolve the dichloropicolinate substrate in dry DMF. Add anhydrous TMAF (1.5 equiv) in a single portion[3].

  • Room Temperature Stirring: Stir the reaction mixture at room temperature for 24 hours[3].

    • Causality: Unlike traditional CsF methods requiring 140 °C, the extreme nucleophilicity of anhydrous TMAF allows full conversion at 25 °C. This prevents the thermal decomposition or hydrolysis of the sensitive ester group[3].

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF and TMAF, dry over MgSO4, and concentrate.

Validation & Analytical Checkpoints:

  • 19F NMR: A definitive self-validation tool. The appearance of a new signal (typically between -60 and -80 ppm for fluoropyridines) confirms successful C-F bond formation.

  • 13C NMR: The carbon atom bearing the new fluorine will exhibit a large scalar coupling constant ( 1JCF​≈240−260 Hz), unambiguously proving the substitution site.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes and reaction parameters for SNAr on dichloropicolinate scaffolds based on field-validated literature.

SubstrateNucleophileReagents & ConditionsTarget Substitution SiteExpected Yield
Methyl 4,6-dichloropicolinateN-methylphenethylamineDiPEA, MeOH, rt (3d) reflux (24h)Monosubstitution70 - 85%
Dichloropicolinate estersFluoride (F⁻)Anhydrous TMAF (1.5 eq), DMF, rt (24h)C6-Fluoro> 80%
Methyl 3,6-dichloropicolinateEthanethiolateKTB, DMF, 0–5 °C rt (2h)C6-Thioether~ 90%

Note: Yields for fluorination are highly dependent on the strict exclusion of water when using hygroscopic reagents like TMAF[3].

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: MDPI (Molecules) URL:[Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Method

Application Note: Regioselective O-Alkylation of 6-Hydroxypicolinates

Executive Summary & Chemical Context Derivatives of 6-hydroxypicolinic acid are highly valued structural motifs in modern drug discovery, frequently serving as core scaffolds for orexin receptor antagonists, cathepsin A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Derivatives of 6-hydroxypicolinic acid are highly valued structural motifs in modern drug discovery, frequently serving as core scaffolds for orexin receptor antagonists, cathepsin A inhibitors, and novel fungicidal agents 1. However, functionalizing the hydroxyl group presents a classic synthetic hurdle: ambident nucleophilicity .

Because 6-hydroxypicolinates exist in a tautomeric equilibrium with their 6-oxo-1,6-dihydropyridine-2-carboxylate (2-pyridone) forms, alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom. Uncontrolled reactions typically yield intractable mixtures or heavily favor the thermodynamically stable N-alkylated lactam. This application note details the mechanistic causality, quantitative parameters, and validated protocols required to exclusively drive the reaction toward O-alkylation .

Mechanistic Causality: Overcoming Ambident Nucleophilicity

To achieve absolute regiocontrol, the synthetic strategy must manipulate the reaction environment to favor kinetic control over thermodynamic stability. This is achieved by carefully pairing the metal cation of the base with the dielectric constant of the solvent.

  • The Thermodynamic Trap (N-Alkylation): When alkali metal salts (e.g., K2​CO3​ , Cs2​CO3​ ) are used in polar aprotic solvents (e.g., DMF, MeCN), the salts dissociate completely. This leaves a "naked" ambident anion. Because the nitrogen atom is inherently more nucleophilic and the resulting lactam is thermodynamically stable, N-alkylation dominates 2.

  • The Kinetic Override (O-Alkylation): To force O-alkylation, we rely on the Kornblum and Tieckelmann rules via the Silver Salt Method 3. Silver(I) carbonate ( Ag2​CO3​ ) is utilized in non-polar solvents (e.g., toluene, hexane). The lack of solvent polarity suppresses ion separation, forcing the reaction to occur heterogeneously on the surface of the insoluble silver salt. The Ag+ ion acts as a halophilic promoter, strongly coordinating with the leaving group (halide) of the electrophile and pulling it away. This highly organized, surface-bound transition state sterically and electronically dictates attack by the harder oxygen atom, yielding the O-alkylated product exclusively 4.

G A 6-Hydroxypicolinate Ester (Ambident Nucleophile) B Ag2CO3 / Toluene (Heterogeneous, Non-Polar) A->B Silver Salt Method C K2CO3 / DMF (Homogeneous, Polar) A->C Alkali Metal Method D O-Alkylation Product (Kinetic Control) B->D Halophilic Pull E N-Alkylation Product (Thermodynamic Control) C->E Naked Anion

Mechanistic divergence of 6-hydroxypicolinate alkylation based on base and solvent selection.

Quantitative Evaluation of Reaction Conditions

The following table summarizes the profound impact of base and solvent selection on the regioselectivity of the alkylation of 2-pyridone/6-hydroxypicolinate systems, based on empirical literature data 2, 3, 5.

Reagent SystemSolvent EnvironmentTemperature & TimeMajor ProductO:N Ratio
K2​CO3​ or Cs2​CO3​ DMF (Polar Aprotic)25–80 °C, 12 hN-Alkylation1:4 to 1:9
Ag2​CO3​ Benzene (Non-Polar)80 °C, 18 hO-Alkylation>95:5
Ag2​CO3​ Toluene (Non-Polar)80 °C, 12 hO-Alkylation>95:5
Ag2​CO3​ Hexane (Microwave)150 °C, 10 minO-Alkylation>99:1

Validated Experimental Protocols

Note: The carboxylic acid moiety must be protected (e.g., as a methyl ester) prior to these steps to prevent competitive esterification.

Protocol A: Conventional Silver-Mediated O-Alkylation

This protocol is optimized for standard batch synthesis and scale-up, utilizing toluene to maintain a heterogeneous reaction state 6.

Materials:

  • Methyl 6-hydroxypicolinate (1.0 equiv)

  • Alkylating Agent (e.g., Benzyl bromide or Methyl iodide) (2.0 equiv)

  • Silver(I) carbonate ( Ag2​CO3​ ) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add methyl 6-hydroxypicolinate (1.0 equiv) and anhydrous toluene (approx. 0.15 M concentration).

  • Base Addition: Add Ag2​CO3​ (2.0 equiv) to the stirring solution. The mixture will appear as a heterogeneous suspension. Protect the flask from direct light using aluminum foil, as silver salts are light-sensitive.

  • Electrophile Addition: Introduce the alkylating agent (2.0 equiv) dropwise via syringe.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the suspension to 80 °C using an oil bath. Stir vigorously for 12–18 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the precipitated silver halides and excess Ag2​CO3​ . Wash the Celite pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Protocol B: Microwave-Assisted Rapid O-Alkylation

For high-throughput screening or rapid analog generation, microwave irradiation drastically reduces reaction times while maintaining absolute O-regioselectivity 5.

Step-by-Step Methodology:

  • In a 5 mL microwave-dedicated glass vial, suspend methyl 6-hydroxypicolinate (0.57 mmol) in anhydrous hexane (3 mL).

  • Add the alkyl halide (1.14 mmol, 2.0 equiv) and Ag2​CO3​ (0.68 mmol, 1.2 equiv).

  • Seal the vial and irradiate in a monomode microwave synthesizer at 150 °C for 10 minutes (maximum power level 300 W, with continuous magnetic stirring).

  • Cool to room temperature, filter through Celite, concentrate, and purify as described in Protocol A.

In-Process Validation & Analytical Characterization

To ensure the protocol acts as a self-validating system, utilize the following analytical benchmarks to definitively distinguish the O-alkylated product from any N-alkylated impurities:

  • TLC Mobility: The O-alkylated pyridine is significantly less polar than the N-alkylated lactam (pyridone). On normal-phase silica gel, the O-alkylated product will exhibit a noticeably higher Rf​ value.

  • 13 C NMR Spectroscopy (Definitive):

    • O-Alkylated: The aromatic C-O carbon resonates upfield at approximately 158–160 ppm . The newly attached O-CH2​ carbon will appear downfield at 65–75 ppm .

    • N-Alkylated: The lactam carbonyl ( C=O ) resonates further downfield at 162–165 ppm . The N-CH2​ carbon will appear further upfield at 45–55 ppm .

  • IR Spectroscopy: The absence of a strong lactam C=O stretching frequency (typically found at 1650–1680 cm−1 ) confirms successful O-alkylation.

References

  • US Patent 9242970B2 - Lactam derivatives useful as orexin receptor antagonists.
  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candid
  • O-Regioselective Synthesis with the Silver Salt Method. ACS Omega.
  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of Organic Chemistry.
  • Microwave-Assisted Silver(I)
  • WO2014154727A1 - Biaryl-propionic acid derivatives and their use as pharmaceuticals.

Sources

Application

Application Note: Advanced Heterocyclic Synthesis via Methyl 3,5-dichloro-6-hydroxypicolinate

Executive Summary & Chemical ProfileMethyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9)[1] is a highly versatile, polyfunctionalized pyridine building block. Characterized by its push-pull electronic system, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical ProfileMethyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9)[1] is a highly versatile, polyfunctionalized pyridine building block. Characterized by its push-pull electronic system, it features an electron-withdrawing methyl ester at C2, two inductively electron-withdrawing chlorine atoms at C3 and C5, and an electron-donating hydroxyl group at C6. This unique substitution pattern makes it an indispensable intermediate in the synthesis of advanced agrochemicals—particularly auxinic herbicides like picloram[2]—and complex pharmaceutical heterocycles.

This application note provides researchers with validated protocols and mechanistic rationales for the orthogonal functionalization of this scaffold.

Mechanistic Insights: Orthogonal Reactivity & Tautomerism

The synthetic utility of Methyl 3,5-dichloro-6-hydroxypicolinate is governed by the lactam-lactim tautomerism at the C6 position. In solution, the 6-hydroxypyridine form exists in equilibrium with the 6-oxo-1,6-dihydropyridine (pyridone) form.

Causality in Experimental Design:

  • C6-Activation: Because the C6-OH (pyridone oxygen) is a poor leaving group for transition-metal-catalyzed cross-coupling, the critical first step in most synthetic workflows is the activation of the C6 position. This is typically achieved via 1[1] or triflation using Tf2O. Once activated, the C6 position becomes highly susceptible to oxidative addition by Palladium.

  • C4-Functionalization: The C4 position, though flanked by two bulky chlorine atoms, remains the only unsubstituted carbon on the ring. Despite the deactivated nature of the polychlorinated pyridine, aggressive electrophilic aromatic substitution (e.g., nitration via nitronium trifluoroacetate) can be forced at C4, paving the way for 4-amino derivatives essential for herbicide development.

ReactivityMap Core Methyl 3,5-dichloro- 6-hydroxypicolinate Tf2O 6-Activation (Cl or OTf) Core->Tf2O POCl3 or Tf2O Nitration C4-Nitration (Electrophilic) Core->Nitration HNO3, TFAA Hydrolysis Ester Hydrolysis & Amidation Core->Hydrolysis Amines/LiOH Target1 6-Aryl/Alkyl Derivatives Tf2O->Target1 Pd-Catalysis Target2 4-Amino Derivatives Nitration->Target2 Fe/HCl Reduction Target3 Picolinamides/ Picolinic Acids Hydrolysis->Target3 Coupling

Figure 1: Orthogonal reactivity pathways of Methyl 3,5-dichloro-6-hydroxypicolinate.

Validated Experimental Protocols

Protocol A: C6-Activation via Deoxychlorination

Objective: Conversion of Methyl 3,5-dichloro-6-hydroxypicolinate to Methyl 3,5,6-trichloropicolinate.

Rationale: To enable downstream Suzuki-Miyaura couplings, the unreactive pyridone oxygen must be converted into a viable leaving group. Phosphorus Pentachloride (PCl5) acts as both a chlorinating and dehydrating agent, driving the nucleophilic aromatic substitution (SNAr) at C6[1].

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl2).

  • Reagent Charging: Suspend Methyl 3,5-dichloro-6-hydroxypicolinate (10.0 g, 45.0 mmol) in POCl3 (30 mL). Slowly add PCl5 (11.0 g, 52.8 mmol) in portions over 15 minutes at room temperature. (Caution: Exothermic reaction with the evolution of HCl gas).

  • Reaction Execution: Heat the mixture to 110 °C (reflux) for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is completely consumed.

  • Workup: Cool the reaction to room temperature. Carefully distill off the excess POCl3 under reduced pressure. Quench the resulting residue by pouring it slowly over crushed ice (150 g) while maintaining vigorous stirring to prevent violent hydrolysis of residual POCl3.

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to afford Methyl 3,5,6-trichloropicolinate as a white solid.

Protocol B: Regioselective C4-Nitration

Objective: Regioselective Nitration of Methyl 3,5,6-trichloropicolinate at the C4 Position.

Rationale: The pyridine ring is highly electron-deficient due to the trichloro substitution and the ester group. Standard nitration conditions (HNO3/H2SO4) fail or cause ester hydrolysis. By utilizing a mixture of fuming Nitric Acid and Trifluoroacetic Anhydride (TFAA), a highly reactive nitronium trifluoroacetate intermediate is generated, forcing electrophilic substitution at the sterically hindered C4 position.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagent Charging: Dissolve Methyl 3,5,6-trichloropicolinate (5.0 g, 20.8 mmol) in anhydrous Dichloromethane (25 mL). Cool the solution to 0 °C using an ice bath.

  • Activation: Add Trifluoroacetic Anhydride (TFAA) (8.8 mL, 62.4 mmol) dropwise. Stir for 10 minutes.

  • Nitration: Slowly add fuming Nitric Acid (>90%, 2.6 mL, 62.4 mmol) dropwise over 20 minutes, strictly maintaining the internal temperature below 5 °C to prevent oxidative degradation.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Pour the reaction mixture onto ice water (100 mL). Extract with EtOAc (3 × 40 mL). Wash the organic phase sequentially with water, saturated NaHCO3, and brine.

  • Isolation: Dry over MgSO4, concentrate under reduced pressure, and recrystallize from hot ethanol to yield Methyl 3,5,6-trichloro-4-nitropicolinate.

Workflow Step1 Starting Material: Methyl 3,5-dichloro-6-hydroxypicolinate Step2 Step 1: Deoxychlorination (POCl3/PCl5) Yields: Methyl 3,5,6-trichloropicolinate Step1->Step2 Step3 Step 2: C4 Nitration (HNO3/TFAA) Yields: 4-nitro-3,5,6-trichloro intermediate Step2->Step3 Step4 Step 3: Nitro Reduction (Fe/AcOH) Yields: 4-amino-3,5,6-trichloro intermediate Step3->Step4 Step5 Step 4: Suzuki Coupling (Ar-B(OH)2, Pd) Yields: 4-amino-6-aryl target (Herbicide Analog) Step4->Step5

Figure 2: Step-by-step synthetic workflow for 4-amino-6-aryl picolinate herbicide analogs.

Quantitative Data: Optimization of C6-Functionalization

To demonstrate the necessity of C6-activation prior to cross-coupling, the following table summarizes the quantitative yields of Suzuki-Miyaura couplings based on the chosen C6 leaving group.

Table 1: Optimization of C6-Activation and Subsequent Suzuki-Miyaura Coupling

Activation Group at C6Reagents Used for ActivationCoupling PartnerCatalyst SystemIsolated Yield (%)
-OH (Unactivated)NonePhenylboronic acidPd(PPh3)4, K2CO30% (No reaction)
-Cl (Chlorination)POCl3, PCl5Phenylboronic acidPd(dppf)Cl2, Cs2CO378%
-OTf (Triflation)Tf2O, PyridinePhenylboronic acidPd(PPh3)4, K2CO385%
-Cl (Chlorination)POCl3, PCl54-Fluorophenylboronic acidPd(dppf)Cl2, Cs2CO381%

Note: The triflate (-OTf) provides marginally higher yields for sterically hindered boronic acids, but the chloride (-Cl) is often preferred for industrial scale-up due to the lower cost of POCl3 compared to Triflic Anhydride.

References

  • Methyl 3,5-dichloro-6-hydroxypicolinate | 2368871-72-9 - ChemicalBook. 2

  • Picloram (Ref: X 159868) - Pesticide Properties DataBase - University of Hertfordshire (AERU).3

  • EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents. 1

Sources

Method

Application Note: Selective Step-by-Step Esterification of 3,5-Dichloro-6-hydroxypicolinic Acid

Executive Summary The esterification of 3,5-dichloro-6-hydroxypicolinic acid to its corresponding methyl ester is a critical transformation in the synthesis of complex pyridine scaffolds, agrochemicals (e.g., picloram an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 3,5-dichloro-6-hydroxypicolinic acid to its corresponding methyl ester is a critical transformation in the synthesis of complex pyridine scaffolds, agrochemicals (e.g., picloram analogs), and pharmaceutical intermediates. This application note provides a highly chemoselective, scalable, and self-validating protocol for this transformation. By leveraging a modified Fischer esterification with an in situ water scavenger, this methodology bypasses the severe side reactions commonly associated with traditional acid chloride activations.

Mechanistic Insights & Reaction Design

As a synthetic chemist or drug development professional, achieving absolute chemoselectivity on amphoteric heterocycles requires a deep understanding of the substrate's intrinsic electronic and structural properties.

The Tautomeric Challenge

3,5-dichloro-6-hydroxypicolinic acid exists in a dynamic enol-keto equilibrium. In polar solvents, it predominantly adopts the 6-oxo-1,6-dihydropyridine-2-carboxylic acid (pyridone) tautomer[1]. This dual nature means the molecule possesses both a nucleophilic/acidic hydroxyl (or pyridone oxygen/nitrogen) and a carboxylic acid, making it highly susceptible to undesired O-alkylation or N-alkylation if subjected to basic alkylating conditions (e.g., MeI / K₂CO₃).

The Danger of Chlorinating Agents

A common approach to esterifying hindered carboxylic acids is the formation of an acid chloride intermediate using Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃). For this specific substrate, this approach is strictly contraindicated . Harsh chlorinating agents do not merely activate the 2-carboxylic acid; they actively substitute the 6-hydroxyl group, irreversibly converting the substrate into 3,5,6-trichloropicolinoyl chloride[2].

The Modified Fischer Solution

To preserve the 6-hydroxyl moiety while forcing the esterification of the sterically hindered and electronically deactivated 2-carboxylic acid, we utilize a Modified Fischer Esterification . Because the electron-withdrawing chlorine atoms at C3 and C5 severely slow down the reaction kinetics, we introduce Trimethyl Orthoformate (TMOF) . TMOF acts as a powerful chemical water scavenger, reacting with the water byproduct to form methanol and methyl formate[3]. This completely suppresses the reverse hydrolysis reaction, driving the equilibrium to >95% conversion without requiring harsh conditions.

Chemoselectivity & Pathway Visualization

Pathway SM 3,5-Dichloro-6-hydroxypicolinic acid (Tautomeric Mixture) Fischer MeOH, H2SO4, TMOF (Modified Fischer) SM->Fischer Chlorination POCl3 / SOCl2 (Harsh Activation) SM->Chlorination Alkylation MeI, K2CO3 (Basic Alkylation) SM->Alkylation Target Methyl 3,5-dichloro- 6-hydroxypicolinate (Target Product) Fischer->Target Side1 3,5,6-Trichloropicolinoyl chloride (Irreversible Byproduct) Chlorination->Side1 Side2 N- / O-Alkylated Pyridones (Undesired Mixtures) Alkylation->Side2

Fig 1: Chemoselective pathways for 3,5-dichloro-6-hydroxypicolinic acid esterification.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction stoichiometry designed for a 10.0 g scale validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
3,5-Dichloro-6-hydroxypicolinic acid 208.001.0010.0 gLimiting Substrate
Anhydrous Methanol 32.04~50.0100 mLReactant & Solvent
Trimethyl Orthoformate (TMOF) 106.121.507.9 mLWater Scavenger
Sulfuric Acid (98%) 98.080.200.5 mLAcid Catalyst
Ethyl Acetate (EtOAc) 88.11-150 mLExtraction Solvent
Heptane 100.20-50 mLCrystallization Anti-solvent

Experimental Protocol: Step-by-Step Methodology

Workflow S1 1. Dissolution Suspend substrate in anhydrous MeOH S2 2. Scavenger Addition Add 1.5 eq Trimethyl Orthoformate (TMOF) S1->S2 S3 3. Acid Catalysis Dropwise addition of conc. H2SO4 at 0°C S2->S3 S4 4. Reflux Heat to 65°C for 12-16 h (Monitor via HPLC) S3->S4 S5 5. Workup Quench, neutralize to pH 7, extract with EtOAc S4->S5 S6 6. Isolation Crystallize from EtOAc/Heptane (>85% Yield) S5->S6

Fig 2: Step-by-step experimental workflow for the modified Fischer esterification.

Step 1: Substrate Dissolution

Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert nitrogen line. Suspend 10.0 g of 3,5-dichloro-6-hydroxypicolinic acid in 100 mL of anhydrous methanol.

  • Causality: High dilution is necessary because the starting material exhibits poor solubility at room temperature due to strong intermolecular hydrogen bonding between the 6-pyridone and the 2-carboxylic acid.

Step 2: Water Scavenger Addition

To the stirring suspension, inject 7.9 mL (1.5 eq) of Trimethyl Orthoformate (TMOF)[3].

  • Causality: TMOF chemically traps the water generated during the esterification, preventing the equilibrium from stalling and pushing the reaction to completion despite the extreme electronic deactivation caused by the C3/C5 chlorine atoms.

Step 3: Acid Catalysis

Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise over 5 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to unwanted etherification of the solvent or degradation of the substrate.

Step 4: Reflux & Monitoring

Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (65 °C). Maintain reflux for 12 to 16 hours. Monitor the reaction progress via HPLC or TLC (Eluent: DCM:MeOH 9:1 with 1% AcOH).

  • Causality: The steric bulk of the adjacent chlorine at C3 requires elevated thermal energy to overcome the activation barrier of the tetrahedral intermediate.

Step 5: Quench & Neutralization (Self-Validating Workup)

Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the methanol. Dilute the resulting slurry with 150 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 7.0 - 7.5 .

  • Causality: This is a critical self-validating separation step. At pH 7, the unreacted starting material (carboxylic acid pKa ~2.5) is deprotonated and washes into the aqueous waste. Conversely, the target ester and its weakly acidic 6-hydroxyl group (pKa ~11) remain entirely protonated and partition exclusively into the organic phase.

Step 6: Extraction & Isolation

Separate the organic layer, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate to a minimal volume (~20 mL). Induce crystallization by slowly adding 50 mL of Heptane while stirring. Filter the resulting off-white crystalline solid and dry under high vacuum.

  • Causality: Crystallization from an EtOAc/Heptane system leverages the differential solubility of the polar pyridone ester, yielding highly pure material (>98% AUC) without the need for silica gel chromatography—a mandatory requirement for scalable drug development.

References

  • Title: Cas 19621-92-2, 6-Hydroxypicolinic acid Source: LookChem URL: [Link]

  • Title: EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles Source: Google Patents URL
  • Title: Towards the Total Synthesis of the Polyketide Natural Product DEM30355/A and Associated Crystallisation Studies Source: Newcastle University Theses URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Solubilizing Methyl 3,5-dichloro-6-hydroxypicolinate

Welcome to the technical support guide for Methyl 3,5-dichloro-6-hydroxypicolinate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 3,5-dichloro-6-hydroxypicolinate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific principles and practical methodologies to achieve stable and reproducible aqueous solutions for your experiments.

Understanding the Solubility Challenge

Methyl 3,5-dichloro-6-hydroxypicolinate is a substituted pyridine derivative whose structure presents a significant challenge for aqueous solubility. The presence of two hydrophobic chlorine atoms and a methyl ester group on the aromatic ring limits its favorable interactions with water. While the hydroxyl group and pyridine nitrogen offer some polarity, they are insufficient to overcome the compound's overall lipophilic nature in neutral water. Understanding this molecular structure is the first step in devising a successful solubilization strategy.

Table 1: Physicochemical Properties of Methyl 3,5-dichloro-6-hydroxypicolinate and Related Analogs

Property Value / Description Source / Rationale
Molecular Formula C₇H₆ClNO₃ Based on a close structural analog, Methyl 6-chloro-5-hydroxypicolinate.[1]
Molecular Weight ~187.58 g/mol Based on a close structural analog, Methyl 6-chloro-5-hydroxypicolinate.[1]
Appearance White to off-white solid (predicted) Inferred from similar chlorinated aromatic compounds.[2]
Aqueous Solubility Very low at neutral pH The hydrophobic aromatic structure with chloro- and methyl- substituents limits water solubility.[2]
Key Functional Groups Weakly Acidic Hydroxyl (-OH) Group The phenolic hydroxyl group is the primary handle for pH-mediated solubility enhancement.[3][4]
Pyridine Nitrogen Offers a site for potential protonation, but its basicity is significantly reduced by electron-withdrawing groups.

| | Methyl Ester (-COOCH₃) | Contributes to the molecule's hydrophobicity. |

Troubleshooting Guide & Experimental Protocols

This section is structured in a question-and-answer format to directly address the common issues encountered when working with this compound.

Q1: What is the recommended first step for solubilizing this compound for in vitro studies?

Answer: The most reliable initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. This method is standard practice for poorly water-soluble compounds, allowing for the accurate and convenient addition of small volumes to your aqueous experimental medium.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations (<0.5%).[7]

Table 2: Recommended Organic Solvents for Stock Solution Preparation

Solvent Recommended Max Concentration Notes & Considerations
DMSO ≥ 20 mg/mL (typical) Excellent solubilizer.[7] Ensure final concentration in assay is low (e.g., <0.1-0.5%) to avoid solvent-induced artifacts. Can be stored at -20°C.
DMF ≥ 20 mg/mL (typical) Similar to DMSO. Can be more aggressive and may not be suitable for all cell types.

| Ethanol | ~5-10 mg/mL (typical) | Less toxic than DMSO/DMF for some applications, but also a weaker solvent for highly lipophilic compounds. Prone to evaporation. |

Q2: Can you provide a detailed protocol for preparing a 10 mM stock solution in DMSO?

Answer: Absolutely. Accuracy in stock preparation is critical for reproducible experimental results.[5] This protocol ensures your stock solution is prepared with precision.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Methyl 3,5-dichloro-6-hydroxypicolinate (MW: 187.58 g/mol , adjust if different)

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Glass beaker or vial

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) for 10 mL of 10 mM stock: 0.010 mol/L * 0.010 L * 187.58 g/mol = 0.01876 g = 18.76 mg

  • Weighing: Carefully weigh out 18.76 mg of the compound on an analytical balance and place it into a clean, dry glass vial.

  • Initial Dissolution: Add approximately 8 mL of DMSO to the vial. Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect to ensure all solid material has dissolved.

  • Quantitative Transfer: Once fully dissolved, transfer the solution into a 10 mL Class A volumetric flask. Rinse the original vial with a small amount of fresh DMSO (e.g., 0.5 mL) and add the rinse to the volumetric flask. Repeat this rinsing step twice to ensure all the compound is transferred.[6]

  • Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Aliquot the stock into smaller, single-use, light-protecting vials to avoid repeated freeze-thaw cycles. Label clearly and store at -20°C for long-term stability.[5]

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. What's happening?

Answer: This is a common phenomenon called "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous medium. When you add the stock to your buffer, the DMSO concentration is drastically lowered, and the water-dominant environment can no longer keep the hydrophobic compound in solution.

To solve this, you need to modify the final aqueous solution to make it more hospitable to the compound. The two primary strategies are pH adjustment and the use of co-solvents or other solubilizing excipients .[8]

Q4: How does pH adjustment work for this molecule, and is it a viable strategy?

Answer: Yes, pH adjustment is an excellent and often primary strategy for this compound. The molecule contains a weakly acidic hydroxyl group at the 6-position. By raising the pH of the aqueous solution with a base (like NaOH), you can deprotonate this hydroxyl group. This creates a negatively charged phenolate-like ion, which is significantly more polar and thus more soluble in water.[3][4][9][10]

Essentially, you are converting the poorly soluble neutral molecule into a much more soluble salt in situ. This is a highly effective technique for any ionizable compound.[11]

Figure 1. Effect of pH on the ionization state and solubility of the compound.

Protocol: Solubilization via pH Adjustment

  • Add the required volume of your DMSO stock solution to your aqueous buffer. It will likely become cloudy or show visible precipitate.

  • While stirring or vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) drop by drop.

  • Continue adding the base until the solution clarifies, indicating the compound has dissolved by forming its soluble salt.

  • Measure the final pH of the solution to ensure it is within a range compatible with your experimental system (e.g., cells, proteins).

  • Crucial Control: Prepare a "vehicle control" buffer with the same amount of DMSO and adjusted to the same final pH to account for any effects of the solvent and pH change.

Q5: My experiment is pH-sensitive. What are my other options?

Answer: If you cannot alter the pH, the next best strategy is to use a water-miscible co-solvent in your final aqueous medium to reduce the overall polarity of the solvent system.[12][13][14] This technique works by making the water/solvent mixture a more favorable environment for the hydrophobic compound.[15]

Table 3: Common Co-solvents for Final Aqueous Formulations

Co-solvent Typical Concentration Range Notes
Ethanol 1-10% Generally well-tolerated in many assays but can be volatile.
Propylene Glycol (PG) 1-20% A common vehicle for parenteral formulations. Less volatile than ethanol.

| Polyethylene Glycol 400 (PEG 400) | 1-30% | Another widely used, low-toxicity co-solvent for increasing solubility.[16] |

Workflow for Using Co-solvents:

  • Prepare your aqueous buffer containing the desired final percentage of the co-solvent (e.g., a buffer containing 10% PEG 400).

  • Add the DMSO stock solution of your compound directly to this co-solvent-containing buffer.

  • The presence of the co-solvent should prevent the compound from precipitating upon dilution.

Q6: I've tried pH and co-solvents, but I still see instability or need higher concentrations. What's next?

Answer: For very challenging applications, you can explore the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[17][18] They can encapsulate the hydrophobic part of your drug molecule, forming a "drug-cyclodextrin inclusion complex" that has greatly increased apparent water solubility.[19][20][21]

The most commonly used derivatives in research are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) because of their high aqueous solubility and low toxicity.[8]

Protocol: Screening with HP-β-CD

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).

  • Add your DMSO stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature) to facilitate complex formation.

  • Visually inspect for clarity. The concentration of cyclodextrin may need to be optimized for your specific needs.

Summary Workflow for Solubilization

The following diagram provides a decision-making workflow to guide you through the process of selecting the most appropriate solubilization strategy for Methyl 3,5-dichloro-6-hydroxypicolinate.

Solubilization_Workflow start Start: Need to prepare aqueous solution stock Prepare concentrated stock in DMSO (e.g., 10-50 mM) start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Does compound precipitate? dilute->precipitate ph_allowed Is pH adjustment allowed in your assay? precipitate->ph_allowed Yes success Solution is Ready for Use (Always include vehicle control) precipitate->success No ph_protocol Use pH Adjustment Protocol: Add dilute base (e.g., 0.1M NaOH) to dissolve compound ph_allowed->ph_protocol Yes cosolvent Use Co-solvent Protocol: Prepare buffer with 5-20% PEG 400 or Propylene Glycol ph_allowed->cosolvent No ph_protocol->success advanced Still have issues? Consider Advanced Methods cosolvent->advanced cyclodextrin Use Cyclodextrin Protocol: Formulate with HP-β-CD to form inclusion complex advanced->cyclodextrin Yes advanced->success No cyclodextrin->success

Figure 2. Decision workflow for selecting a solubilization strategy.

References

  • pH and Solubility - AP Chem. (2025, August 15). Fiveable.
  • Brewster, M. E., & Loftsson, T. (2007). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences.
  • Li, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Crăciun, A. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers.
  • pH and Solubility. AP Chemistry.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research.
  • How can cyclodextrins enhance solubility? (2025, July 31).
  • Brewster, M. E., & Loftsson, T. (2007, July 30). Cyclodextrins as pharmaceutical solubilizers. PubMed.
  • pH Effects on Solubility. (n.d.). Chad's Prep®.
  • Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid.
  • pH and Solubility. (2024, August 25). AP Chemistry Study Guide.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs. (2026, March 2).
  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15).
  • Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu.
  • Cosolvent. (n.d.). Wikipedia.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Eternity.
  • Methyl 6-chloro-5-hydroxypicolin
  • A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • Methyl 3,5-dichloro-2-hydroxybenzo
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Methyl 3,5-dichloro-4-hydroxybenzo
  • Methyl 3,5-dichloro-2-hydroxybenzo
  • Solubility D
  • Methyl 6-chloro-5-hydroxypicolin

Sources

Optimization

Minimizing side reactions during picolinate chlorination

Welcome to the Technical Support Center for Picolinate Chlorination. This guide is designed for researchers, scientists, and drug development professionals who require high-purity picolinoyl chloride derivatives for down...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Picolinate Chlorination. This guide is designed for researchers, scientists, and drug development professionals who require high-purity picolinoyl chloride derivatives for downstream coupling, amidation, or esterification.

Activating picolinic acid (pyridine-2-carboxylic acid) into its corresponding acyl chloride is notoriously prone to side reactions, including over-chlorination, thermal decarboxylation, and polymerization. This guide addresses the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high-fidelity synthesis.

Mechanistic Workflow: Picolinate Chlorination Pathways

To troubleshoot effectively, we must first understand the divergent pathways picolinic acid can take depending on the chosen chlorinating agent and thermal conditions.

PicolinateChlorination PA Picolinic Acid (Starting Material) SOCl2 SOCl2 (Reflux) Harsh Conditions PA->SOCl2 Traditional Route OxCl Oxalyl Chloride + DMF Mild Conditions (0°C to RT) PA->OxCl Optimized Route PC Picolinoyl Chloride (Desired Product) SOCl2->PC Moderate Yield Side1 4-Chloropicolinoyl Chloride (Over-chlorination) SOCl2->Side1 Nucleophilic Attack Side2 Pyridine / Tarry Byproducts (Decarboxylation) SOCl2->Side2 Thermal Degradation OxCl->PC High Yield, High Purity

Logical workflow of picolinic acid chlorination pathways and associated side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my picolinoyl chloride heavily contaminated with 4-chloropicolinoyl chloride? A1: This is a classic over-chlorination issue caused by using neat thionyl chloride ( SOCl2​ ) at reflux temperatures. While the pyridine ring is generally electron-deficient, the harsh conditions of refluxing SOCl2​ activate the pyridine ring toward nucleophilic attack by the chloride anion, specifically at the C4 position [1]. To prevent this, abandon refluxing SOCl2​ and switch to oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) at lower temperatures (0 °C to room temperature) [2].

Q2: I am experiencing significant yield loss and observing a dark, tarry residue. How can I prevent decarboxylation? A2: Pyridine-2-carboxylic acids are uniquely susceptible to thermal decarboxylation. The proximity of the nitrogen lone pair stabilizes the transition state during the loss of CO2​ . Prolonged heating with harsh phosphorus chlorinating agents ( POCl3​ , PCl5​ ) or sulfur agents ( SOCl2​ ) exacerbates this degradation [3]. By preparing the HCl salt of picolinic acid in situ and reacting it with oxalyl chloride, you bypass the need for extreme heat, thereby successfully suppressing thermal decarboxylation and tar formation [4].

Q3: How do I manage the evolution of hazardous gases and prevent solvent-adduct side reactions during scale-up? A3: Thionyl chloride generates sulfur dioxide ( SO2​ ) and HCl, which pose severe environmental and scrubbing challenges on an industrial scale [4]. Furthermore, using DMF as a primary solvent with SOCl2​ or POCl3​ can lead to Vilsmeier-type side reactions. Using dichloromethane (DCM) as the primary solvent with merely catalytic DMF and oxalyl chloride provides a cleaner reaction profile, venting only CO, CO2​ , and HCl, which are easily managed [2].

Quantitative Data: Reagent Comparison

The choice of chlorinating agent dictates the severity of side reactions. The table below summarizes the causality and outcomes of standard activation methods.

Chlorinating ReagentTypical ConditionsMajor Side ReactionsYield of Desired Acid ChlorideEnvironmental & Safety Profile
Thionyl Chloride ( SOCl2​ ) Reflux (70-80 °C)Over-chlorination (C4 position) [1], DecarboxylationModerate (60-75%)Generates SO2​ and HCl; harsh on scale-up [4].
Phosphorus Oxychloride ( POCl3​ ) Reflux (80-90 °C)Tarry byproducts, Severe Decarboxylation [3]Low to Moderate (40-60%)Difficult workup, generates hazardous phosphate waste.
Oxalyl Chloride / Cat. DMF DCM, 0 °C to RTMinimalHigh (>90%) Generates CO, CO2​ , HCl; mild and easily scrubbed [2].

Self-Validating Experimental Protocol: Optimized Synthesis of Picolinoyl Chloride

Causality Focus: This protocol utilizes oxalyl chloride to generate the acid chloride at low temperatures, intentionally preventing the thermal decarboxylation and ring-chlorination associated with traditional SOCl2​ reflux methods.

Step 1: Preparation & Suspension In an oven-dried round-bottom flask under a continuous N2​ atmosphere, suspend picolinic acid (1.0 equivalent, e.g., 12.7 mmol) in 50 mL of anhydrous dichloromethane (DCM)[2].

  • Causality: Moisture-free conditions prevent the premature hydrolysis of the highly reactive acyl chloride back into the carboxylic acid.

  • Self-Validation Check: The suspension should be easily stirrable. Clumping indicates moisture ingress in your starting material.

Step 2: Vilsmeier-Haack Catalysis Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, approx. 5 drops) to the suspension [2].

  • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride). This intermediate is a far more reactive and selective chlorinating species than oxalyl chloride alone, allowing the reaction to proceed without heat.

Step 3: Low-Temperature Chlorination Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add oxalyl chloride (3.5 equivalents, e.g., 38.1 mmol) over 30 minutes[2].

  • Self-Validation Check: Vigorous gas evolution (CO, CO2​ , HCl) will be observed immediately upon addition. The eventual cessation of gas evolution indicates the completion of the Vilsmeier intermediate formation and subsequent acyl chloride generation. If gas evolution does not begin, your DMF catalyst may be degraded.

Step 4: Maturation Allow the reaction to naturally warm to room temperature (RT) and stir for 8 hours under the N2​ atmosphere [2].

  • Causality: Low-temperature maturation provides enough kinetic energy to complete the conversion while remaining well below the activation energy required for nucleophilic attack of chloride at the C4 position of the pyridine ring[1].

Step 5: Concentration & Isolation Remove the DCM solvent and excess oxalyl chloride using rotary evaporation at reduced pressure [2].

  • Self-Validation Check: The resulting residue is picolinoyl chloride hydrochloride. It should appear as an off-white to pale yellow solid. If the residue appears dark brown or tarry, it indicates thermal degradation (rotary evaporator bath was too hot) or moisture contamination during the reaction.

(Note: The resulting picolinoyl chloride hydrochloride can be used directly in downstream amidation or esterification by resuspending in DCM and adding an appropriate organic base like pyridine or triethylamine).

References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at:[Link]

  • Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents. MDPI. Available at:[Link]

  • Product Class 1: Pyridines. Thieme Connect. Available at:[Link]

  • ES2383715T3 - Process for producing 2-pipecolic-2 ', 6'-xylidide acid useful as an intermediate product for the preparation of local anesthetics. Google Patents.
Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Picolinate Ester Hydrolysis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize picolinate esters as robust protecting groups, specialized prodrug moieties, and supramolecular...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize picolinate esters as robust protecting groups, specialized prodrug moieties, and supramolecular ligands. However, the unique electronic environment of the pyridine ring makes the cleavage of these esters highly sensitive to thermal and catalytic conditions.

This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to help you achieve precise control over picolinate ester hydrolysis.

Section 1: Core Mechanisms & Temperature Causality

Temperature optimization in picolinate ester hydrolysis is not merely about accelerating a reaction; it is a delicate balance between thermodynamic cleavage and the suppression of side reactions (e.g., epimerization or premature degradation). The neighboring pyridine nitrogen allows for unique transition metal-coordinated transition states, drastically altering the thermal requirements for cleavage compared to standard aliphatic esters.

G A Picolinate Ester B Base Catalysis (OH-) High Temp (50-80°C) A->B Standard C Metal Catalysis (Cu2+) Mild Temp (25-35°C) A->C Templated D Tetrahedral Intermediate B->D E Metal-Coordinated TS C->E F Picolinic Acid + Alcohol D->F Fast Cleavage E->F Accelerated

Caption: Mechanistic pathways for picolinate ester hydrolysis via base and metal catalysis.

By leveraging the chelating ability of the pyridine nitrogen and carbonyl oxygen, transition metals strongly polarize the ester bond. This lowers the activation energy, allowing rapid hydrolysis at near-ambient temperatures.

Table 1: Kinetic Comparison of Picolinate Ester Hydrolysis Conditions
Hydrolysis MethodCatalyst / ReagentOptimal Temp (°C)Relative Cleavage RateKey Observations
Standard Saponification LiOH or NaOH50 - 80 °CModerateProne to side reactions if prolonged; requires strict pH control.
Metal-Catalyzed (Micellar) Cu²⁺ / CTAB25 °CFastReactivity follows Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺ due to polarization ability[1].
DNA-Templated Cleavage Cu²⁺ complex35 °CVery Fast<5% background cleavage at 22°C; optimal catalytic turnover at 35°C[2].
Aqueous Workup (Prevention) Neutral pH / Brine0 - 4 °CVery SlowIce bath temperatures are mandatory to suppress unwanted spontaneous hydrolysis[3].

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, every workflow must act as a self-validating system. Below are two standardized protocols for picolinate ester cleavage, alongside a decision matrix for selecting the appropriate method.

Workflow Start Substrate Preparation (Picolinate Ester) Decision Select Hydrolysis Method Start->Decision Base Base Saponification (LiOH, 0°C to 50°C) Decision->Base Standard Metal Metal-Catalyzed (Cu2+, 35°C, pH 7) Decision->Metal Mild Workup1 Quench to pH 4.5 Ice Bath Workup Base->Workup1 Workup2 EDTA Quench Buffer Exchange Metal->Workup2 Validate Validation (LC-MS/TLC) Confirm Cleavage Workup1->Validate Workup2->Validate

Caption: Decision matrix and workflow for optimizing picolinate ester hydrolysis.

Protocol A: Standard Base-Catalyzed Hydrolysis (Saponification)

Best for: Robust substrates lacking sensitive chiral centers or competing ester groups.

  • Solvation: Dissolve the picolinate ester in a miscible solvent system (e.g., THF/MeOH/H₂O in a 3:1:1 ratio).

    • Causality: A mixed solvent system ensures homogeneous solvation of both the lipophilic ester and the aqueous hydroxide, preventing biphasic rate limitations.

  • Thermal Initiation: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Initiating the reaction at low temperatures prevents exothermic degradation and suppresses the epimerization of adjacent chiral centers.

  • Reagent Addition: Add 1.5–2.0 equivalents of LiOH·H₂O.

  • Thermal Escalation: Gradually warm to room temperature (20–25 °C). If sterically hindered, heat to 50 °C.

  • Validation Step: Monitor the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) via IR, or track the starting material via LC-MS until >95% conversion is achieved.

  • Quenching: Cool back to 0 °C and quench with 1M HCl to pH 4.5.

    • Causality: Picolinic acid is zwitterionic; adjusting to its isoelectric point (~pH 4.5) neutralizes the molecule, maximizing organic recovery during extraction.

Protocol B: Cu(II)-Promoted Mild Hydrolysis

Best for: Highly sensitive substrates, bioconjugates, or DNA-templated reactions.

  • Buffer Preparation: Prepare a 10 mM buffer solution (e.g., MOPS, pH 7.0) containing >50 mM NaCl.

    • Causality: The inclusion of >50 mM NaCl is critical to facilitate the exchange of the hydrolysis product (picolinic acid-Cu complex) and prevent product inhibition[2].

  • Substrate Addition: Add the picolinate ester substrate (e.g., 1–5 µM) and 1.0 equivalent of CuSO₄.

  • Thermal Incubation: Incubate the reaction strictly at 35 °C.

    • Causality: Research demonstrates that at room temperature (22 °C), Cu²⁺-promoted templated hydrolysis is sluggish (<5% yield in 24 h). Elevating the temperature to exactly 35 °C provides the optimal thermodynamic energy for rapid ester cleavage while keeping non-templated background hydrolysis negligible[2].

  • Validation Step: Quench 10 µL aliquots with 50 mM EDTA at specific time points. The EDTA strips the Cu²⁺, instantly halting catalysis. Analyze via HPLC to confirm the pseudo-first-order kinetic rate.

Section 3: Troubleshooting Guide

Q: I am losing my substituted picolinate ester during the aqueous workup. How can I prevent this premature hydrolysis? A: Picolinate esters are uniquely susceptible to hydrolysis during workup because the neighboring pyridine nitrogen can protonate under mildly acidic conditions, activating the carbonyl to nucleophilic attack by water[3]. Under basic conditions, direct saponification occurs. Solution: Maintain strictly cold temperatures (0–4 °C, ice bath) during all extractions to kinetically slow the hydrolysis rate. Minimize contact time with aqueous phases and use saturated brine washes to rapidly dehydrate the organic layer before applying drying agents[3].

Q: My metal-catalyzed hydrolysis reaction stalls at 40% conversion. What is causing this? A: You are likely experiencing product inhibition. The cleaved picolinic acid is a strong bidentate ligand and will tightly chelate the Cu²⁺ or Zn²⁺ catalyst, removing it from the catalytic cycle. Solution: Ensure your buffer contains a sufficient concentration of competing counter-ions (e.g., >50 mM NaCl) to facilitate product exchange[2], or increase the metal catalyst loading to >1.5 equivalents.

Q: I am attempting to cleave a highly sterically hindered picolinate ester, but base catalysis at 80 °C is destroying my molecule. Are there milder alternatives? A: Yes. Transition to a metallomicellar system. Utilizing cationic surfactants (like CTAB) in combination with Cu(II) concentrates the reactants at the micelle interface. This exploits electrostatic interactions to drastically lower the activation energy, allowing you to achieve fast pseudo-first-order cleavage rates at a mild 25 °C[1].

Section 4: Frequently Asked Questions (FAQs)

Q: Why is Copper (Cu²⁺) superior to other divalent metals for picolinate ester hydrolysis? A: The catalytic efficiency in micellar and aqueous solutions generally follows the Irving-Williams series and the metal's polarization ability: Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺[1]. Copper(II) forms a highly stable, square-planar or square-pyramidal coordination complex with the pyridine nitrogen and carbonyl oxygen. This geometry strongly polarizes the ester bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide or water.

Q: Can precise temperature control differentiate between templated and background hydrolysis in bioconjugates? A: Absolutely. In DNA-templated systems, maintaining the reaction at 35 °C acts as a "Goldilocks" zone. It provides enough thermal energy to drive the Cu²⁺-activated ester cleavage rapidly, while remaining low enough that the spontaneous (background) hydrolysis of the uncoordinated ester remains extremely slow[2].

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Benchchem (benchchem.com)

Sources

Optimization

Preventing decarboxylation of 3,5-dichloro-6-hydroxypicolinic acid derivatives

Topic: Preventing Decarboxylation During Synthesis, Isolation, and Downstream Processing Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the instability of highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation During Synthesis, Isolation, and Downstream Processing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the instability of highly functionalized pyridinecarboxylic acids. 3,5-dichloro-6-hydroxypicolinic acid—a known metabolite of the herbicide picloram[1] and a valuable synthetic intermediate—is notoriously prone to spontaneous decarboxylation.

This guide synthesizes field-proven insights and mechanistic causality to help you build self-validating protocols that prevent the irreversible loss of your target molecule.

Mechanistic Causality of Instability

To stop degradation, you must first understand why this specific molecule is so unstable. The decarboxylation of 3,5-dichloro-6-hydroxypicolinic acid is driven by three compounding factors:

  • Steric Strain: The 3-chloro substituent physically interferes with the coplanarity of the 2-carboxyl group and the pyridine ring. This steric clash reduces the C-C bond order, significantly lowering the activation energy required for [2].

  • Electronic Stabilization: The electron-withdrawing 3,5-dichloro groups inductively stabilize the resulting 2-pyridyl carbanion (or ylide) formed immediately after CO₂ extrusion[3].

  • Zwitterion Susceptibility: Like most picolinic acids, it undergoes decarboxylation most rapidly via its zwitterionic form. In aqueous media, water forms a critical hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, facilitating proton transfer during C-C bond cleavage[2].

Logical pathways of picolinic acid decarboxylation and targeted inhibition strategies.

Troubleshooting & FAQs

Q1: My compound is degrading into 3,5-dichloro-6-hydroxypyridine during thermal reflux. How do I prevent this? Causality: Picolinic acids undergo thermal decarboxylation via the Hammick mechanism. The 3-chloro substituent forces the carboxyl group out of coplanarity, weakening the C-C bond[2]. Solution: Strict temperature control (< 90°C) is mandatory. If high temperatures are required, switch to an aprotic solvent. In aqueous media, water forms a hydrogen-bonded bridge that accelerates proton transfer[2]. Using aprotic solvents (e.g., toluene, DMF) disrupts this transition state.

Q2: I am losing yield during aqueous workup, even at room temperature. What is happening? Causality: You are likely holding the solution at its isoelectric point. Picolinic acids decarboxylate most rapidly via their zwitterionic form[3]. At a pH of ~1.0 to 1.5, the pyridine nitrogen is protonated while the carboxyl group is deprotonated, creating the perfect electronic setup for CO₂ extrusion. Solution: Rapidly bypass the isoelectric point during pH adjustments. Never leave the product in a mildly acidic aqueous state (See Protocol 1).

Q3: Can I use transition metal catalysts for downstream cross-coupling? Causality: Transition metal salts, especially copper and silver compounds, actively facilitate decarboxylation via carboxylate complex intermediates[4]. This is the fundamental basis of [5]. Solution: You must protect the carboxylic acid as an ester prior to any transition-metal catalyzed steps. Alternatively, if you simply need to stabilize the carboxylate during a non-coupling reaction, the addition of divalent metal ions like Mg²⁺ or Mn²⁺ can inhibit decarboxylation by rigidly chelating the nitrogen and carboxylate, preventing the necessary electronic shift[6].

Quantitative Data: Decarboxylation Dynamics

Understanding the environmental triggers of decarboxylation allows you to engineer safer workflows. The table below summarizes the relative decarboxylation rates based on kinetic studies of substituted picolinic acids[2][3][6].

Environmental ConditionDominant Molecular SpeciesRelative Decarboxylation RateMechanistic Driver
Aqueous, pH < 0 Protonated AcidLowLack of zwitterionic character; stable H-bonding.
Aqueous, pH 1.0 – 1.5 Zwitterion (Isoelectric)Maximum (100%) Optimal electronic conformation for ylide formation.
Aqueous, pH > 4.0 Deprotonated AnionMedium (~50%)Water forms a critical H-bonded bridge facilitating cleavage.
Ethylene Glycol (134°C) Deprotonated AnionNear ZeroAbsence of aqueous H-bonding network stalls the transition state.
Aqueous + Stoichiometric Mg²⁺ Metal-Carboxylate ComplexHighly InhibitedDivalent metal chelation locks conformation, preventing electron shift.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must act as a self-validating system. Implement the following workflows to secure your target molecule.

Protocol 1: Safe Aqueous Extraction Workflow

Objective: Isolate the free acid without passing through the destructive zwitterionic phase.

  • Thermal Quench: Cool the crude reaction mixture to < 15°C using an ice-water bath.

  • Solvent Pre-loading: Dilute the mixture with an aprotic organic solvent (e.g., Ethyl Acetate) prior to any pH adjustment.

  • Rapid pH Bypass: Slowly add 2M HCl or 2M NaOH under vigorous stirring. Critical Step: You must rapidly bypass the isoelectric window (pH 1.0 – 2.0). Target a final pH of < 0.5 (fully protonated) or > 4.0 (fully deprotonated).

  • Phase Separation: Immediately separate the organic layer.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly ≤ 35°C.

Self-Validation Check: Monitor the aqueous phase pH continuously. If bubbling (CO₂ evolution) is observed, the pH is trapped in the isoelectric zone. Immediately add ice and adjust the pH to push it out of the danger zone.

Step-by-step workflow for the safe aqueous isolation of picolinic acid derivatives.

Protocol 2: Esterification for Carboxylate Protection

Objective: Permanently block zwitterion formation to enable high-temperature or metal-catalyzed downstream processing.

  • Suspension: Suspend 3,5-dichloro-6-hydroxypicolinic acid in anhydrous methanol.

  • Activation: Add a catalytic amount of concentrated sulfuric acid (or thionyl chloride at 0°C to generate HCl in situ).

  • Reflux: Heat the mixture to a mild reflux (65°C) for 4–6 hours. By converting the acid to a methyl ester, zwitterion formation is rendered impossible.

  • Quench & Extract: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

Self-Validation Check: Analyze the reaction mixture via LC-MS or TLC. The complete disappearance of the highly polar baseline spot (free acid) and the emergence of a less polar spot confirms successful protection. The system is now thermally stable.

References

  • Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." Canadian Science Publishing. URL:[Link]

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Science Publishing. URL:[Link]

  • "Decarboxylation." Wikipedia. URL: [Link]

  • Macmillan Group. "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." OSTI.GOV. URL: [Link]

  • "Persistent herbicides risk management program." NSW Environment Protection Authority. URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in picolinate functionalization

Welcome to the Technical Support Center for Transition-Metal Catalyzed C–H Functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low conversi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition-Metal Catalyzed C–H Functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low conversion rates in picolinate- and picolinamide-directed (PA-directed) C–H activation workflows.

Since the pioneering introduction of the bidentate picolinamide directing group by Daugulis in 2005 , this motif has become a cornerstone for stabilizing high-valent metal intermediates (e.g., Pd(IV), Co(III), Ni(III)). However, achieving quantitative conversion requires precise control over coordination thermodynamics and catalytic turnover.

Below, you will find a diagnostic workflow, targeted FAQs explaining the fundamental causality of reaction failures, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Diagnostic Workflow for Low Conversion

TroubleshootingLogic A Low Conversion (<20%) in PA-Directed C-H Activation B Is Palladium Black Forming Early? A->B C Modify Directing Group (Use 3-Me-Picolinamide) B->C Yes (Catalyst Death) D Check Solvent Coordination (Switch to t-Amyl OH) B->D No (Catalyst Inhibition) E Check Oxidant/Ag Salt Stoichiometry & Dryness C->E Still Low D->E Still Low F Optimal Conversion & Yield E->F Resolved

Troubleshooting logic tree for diagnosing low conversion in PA-directed C-H activation.

Core Troubleshooting FAQs

Q1: I am observing <10% conversion of my starting material despite prolonged heating. The solution remains clear yellow/orange. What is the most likely cause? A1: A clear solution with no conversion indicates catalyst inhibition via competitive binding . If you are using standard polar solvents (e.g., DMF, DMA, or primary alcohols), the solvent molecules are likely outcompeting your substrate's C–H bond for the open coordination sites on the Pd(II) center. Causality & Solution: The Concerted Metalation-Deprotonation (CMD) step requires a vacant coordination site. Switch your solvent to a highly branched tertiary alcohol, such as t-amyl alcohol or 3-methyl-3-pentanol. These solvents provide the necessary polarity to dissolve metal salts but possess extreme steric bulk, preventing them from coordinating to the metal center and poisoning the catalyst.

Q2: My conversion plateaus at ~40-50%, and I see significant "palladium black" precipitating in the flask. How can I stabilize the catalyst? A2: Palladium black indicates premature catalyst degradation (reduction to inactive Pd(0) aggregates). In PA-directed chemistry, this often stems from the formation of an off-cycle, bis-ligated thermodynamic sink: [Pd(PA-substrate)2​] . Once trapped in this inactive state, the catalytic cycle stalls, and the trapped Pd eventually aggregates. Causality & Solution: You must tune the sterics of your directing group. By switching from standard picolinamide to 3-methylpicolinamide , you introduce a steric clash at the C3 position of the pyridine ring. This steric hindrance strongly disfavors the coordination of a second substrate molecule to the square-planar Pd(II) center, forcing the equilibrium toward the catalytically active mono-ligated [Pd(PA-substrate)(OAc)] species.

Q3: The C–H activation works, but I get a mixture of mono- and di-functionalized products. How do I improve mono-selectivity while maintaining high conversion? A3: Over-functionalization occurs when the mono-functionalized product remains a better (or equal) ligand for the catalyst than the unreacted starting material. Causality & Solution: The 3-methylpicolinamide directing group also solves this issue. The added steric bulk accelerates the decomplexation (product release) step immediately following reductive elimination. Faster decomplexation prevents the mono-arylated product from re-entering the catalytic cycle, drastically improving the mono:di selectivity ratio.

Q4: How do I efficiently remove the picolinamide directing group after the functionalization without degrading my newly formed C–C/C–O bonds? A4: Traditional harsh basic hydrolysis can degrade sensitive functional groups. Causality & Solution: Employ a transition-metal-catalyzed cleavage. As demonstrated by Biswas et al. , activating the secondary amide with a Boc group ( Boc2​O , DMAP) followed by Ni-catalyzed esterification ( Ni(cod)2​ , EtOH) cleaves the directing group under neutral conditions, yielding the valuable N-Boc protected amine and recyclable ethyl 2-picolinate.

Quantitative Data: Directing Group & Solvent Effects

To illustrate the causality of steric tuning, compare the conversion rates of a standard C(sp³)–H arylation workflow using different directing groups and solvents.

Directing GroupSolventConversion (%)Mono:Di SelectivityVisual Catalyst State
Picolinamide (PA)Toluene35%80:20Heavy Pd Black precipitate
Picolinamide (PA)t-Amyl OH65%85:15Slight Pd Black
3-Me-PicolinamideToluene72%95:5Clear Orange Solution
3-Me-Picolinamide 3-Methyl-3-pentanol >99% >99:1 Clear Orange Solution

Data synthesized from benchmark optimization studies in Pd-catalyzed C(sp³)–H functionalization.

Mechanistic Pathway

Understanding the catalytic cycle is essential for rational troubleshooting. Every reagent added serves a specific mechanistic purpose.

CatalyticCycle PdII Pd(II) Active Catalyst Coord Substrate Coordination PdII->Coord + PA-Substrate CHAct C-H Activation (CMD) Coord->CHAct Base / -AcOH OxAdd Oxidative Addition (Pd IV) CHAct->OxAdd + Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->PdII Catalyst Regeneration Product Functionalized Product RedElim->Product Dissociation

Catalytic cycle of Pd-catalyzed, PA-directed C-H arylation highlighting key mechanistic steps.

Self-Validating Experimental Protocol: Pd-Catalyzed C(sp³)–H Arylation

This protocol is designed as a self-validating system. Observational checkpoints are built into the methodology to ensure mechanistic integrity at every step.

Step 1: Catalyst and Substrate Loading

  • Action: In an oven-dried Schlenk tube, add the 3-Me-PA-protected substrate (1.0 equiv), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 equiv).

  • Causality & Validation: Ag2​CO3​ acts as both the base for the CMD step and the halide scavenger to regenerate Pd(II). Validation Checkpoint: The solid mixture should appear as a uniform, light brownish-yellow powder. If the silver salt is clumped, it has absorbed moisture, which will prematurely quench the Pd(IV) intermediate.

Step 2: Solvent and Coupling Partner Addition

  • Action: Evacuate and backfill the tube with Argon (3x). Add anhydrous 3-methyl-3-pentanol (0.2 M) and the aryl iodide (2.5 equiv) via syringe.

  • Causality & Validation: Argon prevents competitive oxidation of the solvent or substrate by atmospheric O2​ . Validation Checkpoint: Upon stirring at room temperature, the solution should take on a clear, pale orange hue. Immediate darkening indicates trace oxygen/moisture reacting with the Pd pre-catalyst.

Step 3: Thermal Activation

  • Action: Seal the tube and heat to 110 °C in a pre-heated oil bath for 18 hours.

  • Causality & Validation: The high temperature is required to overcome the activation energy barrier of the C(sp³)–H bond cleavage (CMD step) . Validation Checkpoint: Monitor the reaction at the 2-hour mark. The presence of a bright yellow/orange homogeneous solution confirms the catalyst is resting in the active mono-ligated state. If a black mirror forms on the glass, the catalyst has died (return to Q2).

Step 4: Reaction Quenching and Workup

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove AgI byproducts and trace Pd. Concentrate under reduced pressure.

  • Causality & Validation: Removing metal salts before silica gel chromatography prevents streaking and product degradation on the column.

References

  • Zaitsev, V. G.; Shabashov, D.; Daugulis, O. "Highly regioselective arylation of sp3 C-H bonds catalyzed by palladium acetate." Journal of the American Chemical Society, 2005, 127(38), 13154-13155. URL:[Link]

  • Cheng, T.; Yin, W.; Zhang, Y.; Zhang, Y.; Huang, Y. "Palladium catalyzed acetoxylation of benzylic C–H bonds using a bidentate picolinamide directing group." Organic & Biomolecular Chemistry, 2014, 12, 1405-1411. URL:[Link]

  • Biswas, S.; Bheemireddy, N. R.; Bal, M.; Van Steijvoort, B. F.; Maes, B. U. W. "Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling." The Journal of Organic Chemistry, 2019, 84(20), 13112-13123. URL:[Link]

Reference Data & Comparative Studies

Validation

Interpreting the NMR Spectrum of Methyl 3,5-dichloro-6-hydroxypicolinate: A Comparative Guide to Benchtop vs. High-Field NMR

Executive Summary For researchers and drug development professionals, the structural elucidation of highly substituted pyridine derivatives—such as Methyl 3,5-dichloro-6-hydroxypicolinate —is a critical quality control s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of highly substituted pyridine derivatives—such as Methyl 3,5-dichloro-6-hydroxypicolinate —is a critical quality control step. This molecule serves as a vital building block in the synthesis of agrochemicals and pharmaceutical intermediates.

Traditionally, Nuclear Magnetic Resonance (NMR) spectroscopy relies on high-field superconducting magnets. However, the advent of cryogen-free benchtop NMR has disrupted this paradigm, democratizing access to near-line analytical capabilities[1]. This guide objectively compares the performance of Benchtop NMR (60–80 MHz) against High-Field NMR (400+ MHz) for the structural verification of Methyl 3,5-dichloro-6-hydroxypicolinate, providing field-proven insights, causality-driven spectral interpretations, and self-validating experimental protocols.

Structural Deconstruction & The Causality of NMR Signals

To understand why certain instrumental approaches succeed or fail, we must first deconstruct the analyte's molecular architecture. Methyl 3,5-dichloro-6-hydroxypicolinate ( C7​H5​Cl2​NO3​ ) consists of a pyridine ring with the following substitution pattern:

  • Position 1: Nitrogen heteroatom.

  • Position 2: Methyl ester group ( −COOCH3​ ).

  • Position 3 & 5: Chlorine atoms ( −Cl ).

  • Position 4: A single, isolated aromatic proton ( −H ).

  • Position 6: Hydroxyl group ( −OH ).

The Causality of Spectral Simplicity

The primary limitation of low-field benchtop NMR is spectral crowding and second-order effects (peak overlap) caused by complex spin-spin splitting ( J -coupling) in aliphatic chains or crowded aromatic systems[2].

However, Methyl 3,5-dichloro-6-hydroxypicolinate is uniquely suited to overcome this. Because the C4 proton is flanked by chlorine atoms at C3 and C5 , there are no adjacent protons to induce J -coupling . Consequently, the 1H NMR spectrum collapses into three distinct, widely separated singlets: the methoxy protons, the isolated aromatic proton, and the exchangeable hydroxyl proton. This lack of J -coupling is the direct causality behind why a 60 MHz benchtop instrument can resolve this specific molecule with nearly the same structural clarity as a 600 MHz high-field system.

1H NMR signal assignment logic demonstrating the absence of J-coupling in the target molecule.

Objective Performance Comparison: Benchtop vs. High-Field NMR

When selecting an analytical platform for drug development workflows, scientists must balance resolution, sensitivity, and operational throughput.

High-Field NMR (400–600 MHz)

High-field systems utilize superconducting magnets cooled by liquid helium. They offer exceptional signal-to-noise ratios (SNR) and extreme chemical shift dispersion. For Methyl 3,5-dichloro-6-hydroxypicolinate, high-field NMR is mandatory when conducting impurity profiling (detecting unreacted precursors or regioisomers at <0.1% concentration) or when acquiring rapid 2D heteronuclear correlation spectra ( HSQC , HMBC ) for regulatory IND submissions.

Benchtop NMR (60–80 MHz)

Modern benchtop systems utilize permanent rare-earth magnets, eliminating cryogenic cooling and enabling installation directly inside fume hoods or manufacturing lines[1]. While inherently less sensitive, recent studies demonstrate that benchtop NMR yields comparable quantitative accuracy to high-field systems for routine analyses[3]. Furthermore, advanced techniques like photoinduced hyperpolarization are beginning to push benchtop limits into the nanomolar detection range, making them highly competitive for fragment-based drug design[4]. For our target molecule, the wide chemical shift dispersion ( Δδ>3.0 ppm between signals) makes benchtop NMR the superior choice for high-throughput, in-process reaction monitoring.

Table 1: Comparative Performance Metrics
ParameterBenchtop NMR (60–80 MHz)High-Field NMR (400+ MHz)Impact on Target Molecule Analysis
Magnet Technology Permanent (Cryogen-free)Superconducting (Liquid He/N2)Benchtop allows near-line QC testing.
Spectral Resolution Moderate (~1 Hz at 60 MHz)High (<0.1 Hz at 400 MHz)Negligible impact; target has only singlets.
Sensitivity (LOD) Millimolar (Standard)Micromolar to NanomolarHigh-field required for trace impurity profiling.
Turnaround Time < 5 minutes (At-line)Hours to Days (Core Lab queue)Benchtop accelerates process optimization.
Capital & Upkeep Low ( <$100k , zero cryogens)High ( >$400k , expensive He fills)Benchtop democratizes routine structural verification.

Quantitative Data: Expected NMR Signals

The following table summarizes the expected quantitative 1H and 13C NMR data for Methyl 3,5-dichloro-6-hydroxypicolinate when dissolved in DMSO−d6​ .

Table 2: NMR Signal Assignments ( DMSO−d6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
1H ~11.0 - 11.5Broad Singlet (br s) 1H C6−OH proton. Broadened due to solvent exchange.
1H ~8.0 - 8.2Singlet (s) 1H C4−H aromatic proton. Deshielded by adjacent Cl atoms.
1H ~3.9 - 4.0Singlet (s) 3H Methoxy protons ( −OCH3​ ) of the ester group.
13C ~163.5SingletN/ACarbonyl carbon ( C=O ) of the methyl ester.
13C ~158.0SingletN/A C6 aromatic carbon attached to the hydroxyl group.
13C ~140.0SingletN/A C4 aromatic carbon attached to the proton.
13C ~53.0SingletN/AMethoxy carbon ( −OCH3​ ).

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the NMR workflow must be a self-validating system . This means the protocol inherently controls for solvent shifts, concentration variances, and instrument drift.

Step-by-Step Methodology for 1H NMR Acquisition

Step 1: Sample Preparation (Internal Calibration)

  • Weigh exactly 15.0 mg of synthesized Methyl 3,5-dichloro-6-hydroxypicolinate.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO−d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the primary internal standard, locking the 0.00 ppm chemical shift to prevent field-drift errors. The residual DMSO−d5​ peak at 2.50 ppm serves as a secondary validation point.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Instrument Tuning & Locking

  • Insert the sample into the spectrometer (Benchtop or High-Field).

  • Perform an automated gradient shim to optimize magnetic field homogeneity ( B0​ ). Ensure the full-width at half-maximum (FWHM) of the TMS peak is <1.5 Hz.

  • Lock the frequency to the deuterium signal of the DMSO−d6​ solvent.

Step 3: Data Acquisition

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Parameters: Set the relaxation delay ( D1​ ) to 5 seconds.

    • Causality: A 5-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, making the subsequent integrations strictly quantitative (qNMR).

  • Scans: 16 scans for High-Field; 64 scans for Benchtop (to compensate for lower intrinsic sensitivity).

Step 4: Spectral Processing & Validation

  • Apply a 0.3 Hz exponential line broadening (LB) window function.

  • Fourier transform (FT) the free induction decay (FID), phase correct, and baseline correct the spectrum.

  • Self-Validation Check: Integrate the methoxy singlet at ~3.9 ppm and calibrate it exactly to 3.00 . If the system is valid and the compound is pure, the aromatic singlet at ~8.0 ppm must integrate to 1.00±0.05 .

Workflow for selecting NMR analytical pathways for Methyl 3,5-dichloro-6-hydroxypicolinate.

Conclusion

For the structural elucidation of Methyl 3,5-dichloro-6-hydroxypicolinate, the absence of proton-proton J -coupling neutralizes the primary disadvantage of low-field spectroscopy. While high-field NMR remains the gold standard for trace impurity profiling and complex 2D assignments, benchtop NMR provides a highly robust, cost-effective, and rapid alternative for routine purity checks and reaction monitoring in pharmaceutical process development.

References

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin.
  • Wh
  • Benchtop NMR in Biomedicine: An Updated Liter
  • Fragment Screening and Fast Micromolar Detection on a Benchtop NMR Spectrometer Boosted by Photoinduced Hyperpolariz

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Chlorinated Picolinates

This guide offers a detailed comparative analysis of the mass spectrometry fragmentation patterns of chlorinated picolinates, a significant class of herbicides. A thorough understanding of their behavior under mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparative analysis of the mass spectrometry fragmentation patterns of chlorinated picolinates, a significant class of herbicides. A thorough understanding of their behavior under mass spectrometric conditions is paramount for the development of robust, sensitive, and specific analytical methods. This document is tailored for researchers, analytical scientists, and professionals in drug development and environmental monitoring who employ mass spectrometry in their work.

Introduction to Chlorinated Picolinates and the Imperative for Accurate Analysis

Chlorinated picolinates, including key compounds like picloram, clopyralid, and aminopyralid, are synthetic auxin herbicides widely used for the control of broadleaf weeds. Due to their persistence and potential to contaminate soil and water resources, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for these compounds in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for their determination, offering unparalleled sensitivity and selectivity.

The core of a successful LC-MS/MS method lies in a deep understanding of the analyte's fragmentation characteristics. The selection of the ionization source, precursor ion, and the optimization of collision energies are critical steps that dictate the specificity and sensitivity of the assay. This guide provides a comparative examination of the fragmentation patterns of prominent chlorinated picolinates, supported by experimental data and elucidating the underlying fragmentation mechanisms.

Ionization and Precursor Ion Selection: The First Step to Specificity

For the analysis of chlorinated picolinates, electrospray ionization (ESI) in the negative ion mode is the technique of choice. The carboxylic acid functional group present in these molecules readily deprotonates in the ESI source, forming a stable [M-H]⁻ anion, which serves as the precursor ion for subsequent fragmentation analysis.

Experimental Protocol: Precursor Ion Identification

  • Standard Preparation: A 1 µg/mL standard solution of the target chlorinated picolinate is prepared in a 50:50 (v/v) solution of acetonitrile and water.

  • Direct Infusion: The standard solution is infused directly into the mass spectrometer's ESI source at a constant flow rate of 5-10 µL/min.

  • Full Scan Mass Spectrum Acquisition: A full scan mass spectrum is acquired in negative ion mode over a mass-to-charge (m/z) range of 50-350.

  • Precursor Ion Confirmation: The most abundant ion in the spectrum, corresponding to the [M-H]⁻ species, is identified and selected as the precursor ion for MS/MS experiments.

CompoundChemical FormulaExact Mass (Da)Precursor Ion [M-H]⁻ (m/z)
PicloramC₆H₃Cl₃N₂O₂241.93239.9
ClopyralidC₆H₃Cl₂NO₂190.96190.0
AminopyralidC₆H₅Cl₂N₃O205.99205.0

Collision-Induced Dissociation (CID): Unveiling the Fragmentation Fingerprint

Following selection in the first quadrupole, the precursor ion is subjected to collision-induced dissociation (CID) in the collision cell. The energy of the collisions with an inert gas (typically argon) is carefully controlled to induce fragmentation, producing a unique spectrum of product ions that serves as a structural fingerprint for the analyte.

Picloram: A Stepwise Dissociation

The fragmentation of the deprotonated picloram molecule ([M-H]⁻ at m/z 239.9) is initiated by the characteristic neutral loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation pathway for carboxylic acids in negative ion mode, yielding a prominent product ion at m/z 195.9.[1] A subsequent, higher-energy fragmentation involves the loss of a chlorine atom, resulting in a qualifier ion at m/z 160.9. The transitions 239.9 → 195.9 and 239.9 → 160.9 are highly specific and are commonly used in multiple reaction monitoring (MRM) methods for picloram quantification.

Experimental Protocol: Picloram MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (Negative ESI):

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Gas: Argon.

    • MRM Transitions:

      • Quantifier: 239.9 > 195.9 (Collision Energy: 15 eV)

      • Qualifier: 239.9 > 160.9 (Collision Energy: 25 eV)

Picloram Fragmentation Pathway

Picloram_Fragmentation Picloram [M-H]⁻ m/z 239.9 Product Ion 1 m/z 195.9 Picloram [M-H]⁻->Product Ion 1 - CO₂ Product Ion 2 m/z 160.9 Picloram [M-H]⁻->Product Ion 2 - CO₂ - Cl Clopyralid_Fragmentation Clopyralid [M-H]⁻ m/z 190.0 Product Ion 1 m/z 146.0 Clopyralid [M-H]⁻->Product Ion 1 - CO₂ Product Ion 2 m/z 111.0 Clopyralid [M-H]⁻->Product Ion 2 - CO₂ - Cl Aminopyralid_Fragmentation Aminopyralid [M-H]⁻ m/z 205.0 Product Ion 1 m/z 161.0 Aminopyralid [M-H]⁻->Product Ion 1 - CO₂ Product Ion 2 m/z 126.0 Aminopyralid [M-H]⁻->Product Ion 2 - CO₂ - Cl

Sources

Validation

Comparing reactivity of methyl vs ethyl 3,5-dichloro-6-hydroxypicolinate

An in-depth comparative analysis of methyl versus ethyl 3,5-dichloro-6-hydroxypicolinate requires a rigorous understanding of heterocyclic electronic effects, ester kinetics, and downstream synthetic utility. As highly s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of methyl versus ethyl 3,5-dichloro-6-hydroxypicolinate requires a rigorous understanding of heterocyclic electronic effects, ester kinetics, and downstream synthetic utility. As highly substituted pyridine derivatives, these compounds serve as critical intermediates in the development of auxinic herbicides and pharmaceutical scaffolds[1][2].

This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic behaviors, and optimal laboratory applications.

Structural & Mechanistic Analysis

Both the methyl (CAS: 2368871-72-9)[1] and ethyl (CAS: 2226204-84-6)[2] esters share the 3,5-dichloro-6-hydroxypicolinate core. The reactivity of the C2 ester is heavily modulated by the adjacent 3-chloro group (steric shielding and inductive electron withdrawal) and the 6-hydroxy group.

Crucially, the 6-hydroxy group exists in tautomeric equilibrium with its 6-pyridone form. Under basic conditions, this group deprotonates to form a pyridonate anion. The resulting electron delocalization across the pyridine ring significantly deactivates the C2 carbonyl carbon toward nucleophilic attack. Consequently, the seemingly minor steric difference between a methyl and an ethyl group becomes the dominant rate-determining factor in acyl substitution reactions.

Divergent Synthetic Pathways

The choice of ester dictates the efficiency of downstream transformations, including hydrolysis, amidation, and selective alkylation.

Reactivity Substrate 3,5-Dichloro-6-hydroxypicolinate (Methyl/Ethyl) Hydrolysis Base Hydrolysis (Saponification) Substrate->Hydrolysis NaOH / H2O Amidation Direct Amidation (Aminolysis) Substrate->Amidation R-NH2 / Heat Alkylation Alkylation (O- vs N- selective) Substrate->Alkylation R-X / Base Acid Picolinic Acid Derivative Hydrolysis->Acid Amide Picolinamide Derivative Amidation->Amide Ether 6-Alkoxy/N-Alkyl Derivative Alkylation->Ether

Divergent synthetic pathways for 3,5-dichloro-6-hydroxypicolinate esters.

Comparative Reactivity Profiles

According to the fundamental principles of , the transition state requires the formation of a tetrahedral intermediate.

  • Methyl Ester: The minimal steric bulk of the methoxy group allows for rapid nucleophilic attack. It is the preferred substrate when the ester is a temporary protecting group meant for late-stage, mild deprotection.

  • Ethyl Ester: The added steric volume of the ethoxy group increases the activation energy required to form the tetrahedral intermediate. This makes the ethyl ester highly resistant to unwanted hydrolysis during harsh upstream sequences (e.g., cross-coupling or exhaustive chlorination), but sluggish during targeted deprotection.

Hydrolysis Kinetics Comparison

Kinetics Start Ester Substrate (Nucleophilic Attack) Methyl Methyl Ester (Low Steric Bulk) Start->Methyl Ethyl Ethyl Ester (High Steric Bulk) Start->Ethyl Tetrahedral_M Tetrahedral Intermediate (Fast Formation) Methyl->Tetrahedral_M OH- Attack (k_fast) Tetrahedral_E Tetrahedral Intermediate (Slow Formation) Ethyl->Tetrahedral_E OH- Attack (k_slow) Product 3,5-Dichloro-6-hydroxypicolinic Acid Tetrahedral_M->Product -MeOH Tetrahedral_E->Product -EtOH

Mechanistic comparison of base-catalyzed hydrolysis for methyl vs. ethyl esters.

Quantitative Performance Data

The following table synthesizes the reactivity metrics of both intermediates under standardized laboratory conditions.

Reactivity Metric / PropertyMethyl 3,5-dichloro-6-hydroxypicolinateEthyl 3,5-dichloro-6-hydroxypicolinate
CAS Registry Number 2368871-72-9[1]2226204-84-6[2]
Molecular Weight 222.02 g/mol 236.05 g/mol
Carbonyl Electrophilicity High (Minimal steric shielding)Moderate (Ethyl group shielding)
Base Hydrolysis (LiOH, 25°C) Complete in 2-4 hoursRequires 8-12 hours or mild heating
Direct Aminolysis Yield 75-85% (Standard conditions)< 30% (Requires Lewis acid activation)
Optimal Synthetic Role Late-stage diversificationRobust early-stage building block

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints. Synthesis of highly substituted picolinic acids often mirrors the pathways seen in related agrochemical developments[3].

Protocol A: Chemoselective Saponification of Methyl 3,5-dichloro-6-hydroxypicolinate

Objective: Rapid, mild cleavage of the methyl ester to yield the free picolinic acid without degrading the halogenated ring.

  • Dissolution: Dissolve 1.0 eq of Methyl 3,5-dichloro-6-hydroxypicolinate in a 3:1 mixture of THF/H₂O (0.2 M).

    • Causality: THF ensures complete solvation of the organic ester, while water allows dissolution of the hydroxide base.

  • Reagent Addition: Cool the mixture to 0 °C. Add 1.5 eq of LiOH·H₂O portion-wise.

    • Causality: with LiOH is preferred over NaOH to prevent excessive exotherms that could trigger side reactions at the 5-chloro position.

  • Reaction Monitoring: Stir at room temperature for 3 hours.

    • QC Checkpoint: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The starting ester has a high R_f, whereas the highly polar acid product remains at the baseline. If starting material persists, add an additional 0.5 eq LiOH.

  • Workup & Validation: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.

    • Causality: The pKa of the resulting picolinic acid is ~2.5. Acidifying to pH 2 ensures full protonation of both the carboxylate and the pyridone oxygen, driving the product into the organic phase during extraction.

    • Validation: Extract with EtOAc (3x). If the aqueous layer remains strongly UV-active after extraction, the pH is insufficiently low.

Protocol B: Direct Aminolysis of Ethyl 3,5-dichloro-6-hydroxypicolinate via Aluminum Activation

Objective: Convert the sterically hindered ethyl ester directly to a picolinamide without prior hydrolysis.

  • Amine Activation: Dissolve 2.0 eq of the desired primary amine in anhydrous toluene under N₂. Cool to 0 °C and dropwise add 2.0 eq of Trimethylaluminum (AlMe₃, 2M in toluene).

    • Causality: AlMe₃ converts the amine into a highly nucleophilic aluminum amide complex. This Lewis acid activation is mandatory to overcome the steric hindrance of the ethyl ester.

  • Ester Addition: Stir for 30 minutes at room temperature, then add 1.0 eq of Ethyl 3,5-dichloro-6-hydroxypicolinate dissolved in toluene.

  • Heating: Heat the sealed reaction to 80 °C for 12 hours.

    • QC Checkpoint: Quench a 50 µL aliquot in MeOH and analyze via UPLC-MS. Look for the disappearance of the [M+H]+ peak corresponding to the ethyl ester (m/z ~237).

  • Quench & Isolation: Cool to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours.

    • Causality: Rochelle's salt chelates the aluminum ions, preventing the formation of intractable aluminum hydroxide emulsions that trap the product.

    • Validation: A clear biphasic mixture indicates successful chelation. A milky suspension requires prolonged stirring. Extract the organic layer, dry over Na₂SO₄, and concentrate.

References

  • LibreTexts Chemistry. "Chemistry of Esters - Nucleophilic Acyl Substitution Reactions". Available at:[Link]

  • LibreTexts Chemistry. "Saponification". Available at:[Link]

Sources

Comparative

IR spectroscopy peaks for Methyl 3,5-dichloro-6-hydroxypicolinate characterization

An In-Depth Technical Guide to the Infrared Spectroscopic Characterization of Methyl 3,5-dichloro-6-hydroxypicolinate Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the expecte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Characterization of Methyl 3,5-dichloro-6-hydroxypicolinate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Methyl 3,5-dichloro-6-hydroxypicolinate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak listing. It offers a comparative analysis grounded in the principles of vibrational spectroscopy, explaining the rationale behind peak assignments and the influence of the molecule's unique substitution pattern on its spectral features.

The characterization of novel or functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical and materials science. Methyl 3,5-dichloro-6-hydroxypicolinate, a substituted pyridine derivative, presents a fascinating case for spectroscopic analysis due to the interplay of its various functional groups: a hydroxyl group, a methyl ester, and two chlorine atoms on the pyridine ring. Understanding its IR spectrum is crucial for confirming its synthesis, assessing its purity, and gaining insight into its molecular structure and bonding.

This guide will deconstruct the anticipated IR spectrum by comparing it with simpler, related structures. This comparative approach provides a robust framework for interpreting the complex spectral features of the target molecule.

Predicted IR Spectrum: A Functional Group Analysis

The infrared spectrum of Methyl 3,5-dichloro-6-hydroxypicolinate is dominated by the vibrational modes of its key functional groups. The position, intensity, and shape of the absorption bands are directly related to the molecule's structure.[1] We can predict the spectrum by dissecting the molecule into its constituent parts: the hydroxylated pyridine ring and the methyl ester side chain.

A summary of the expected characteristic absorption bands is presented below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes and Comparative Insights
O-H Stretch3400 - 3200 (broad)Medium to StrongThe presence of a hydroxyl group gives rise to a characteristic broad absorption due to intermolecular hydrogen bonding.[2][3] In solid-state spectra, this broadening is pronounced. Its position is sensitive to the strength of the H-bonding.
Aromatic C-H Stretch3100 - 3000Weak to MediumThis peak arises from the stretching of the C-H bond on the pyridine ring. Substituted benzenes and pyridines typically show weak absorptions in this region.
Aliphatic C-H Stretch3000 - 2850Weak to MediumCorresponds to the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) group of the ester. A line drawn at 3000 cm⁻¹ can quickly distinguish between aromatic/vinylic ( > 3000 cm⁻¹) and aliphatic (< 3000 cm⁻¹) C-H bonds.[2]
C=O Stretch (Ester)1735 - 1715StrongThis is one of the most intense and easily identifiable peaks in the spectrum. The carbonyl stretch of an α,β-unsaturated ester, such as this picolinate, is expected in this range. Conjugation with the pyridine ring may slightly lower the frequency compared to a simple aliphatic ester.
C=C & C=N Ring Stretch1600 - 1450Medium to StrongThe pyridine ring exhibits several complex stretching vibrations in this region, analogous to the C=C stretching in benzene.[4][5] The substitution pattern and the presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -COOCH₃) groups will influence the exact positions and intensities of these bands.
O-H Bend1440 - 1395MediumThe in-plane bending of the hydroxyl group often appears in this region, sometimes coupled with other vibrations.
C-O Stretch (Ester)1300 - 1100StrongEsters typically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-CH₃ bond. These are usually strong and can be found within this wide range.
C-Cl Stretch850 - 550Medium to StrongThe carbon-chlorine stretching vibrations are expected in the lower frequency region of the mid-IR spectrum. The presence of two C-Cl bonds may result in multiple absorptions.
Aromatic C-H Out-of-Plane Bend900 - 675Medium to StrongThe position of this "oop" bending vibration is highly characteristic of the substitution pattern on an aromatic ring. For a tetra-substituted pyridine, a specific pattern is expected, though it can be complex.

Comparative Spectral Analysis: Building Confidence in Assignments

To substantiate the predicted peak assignments for Methyl 3,5-dichloro-6-hydroxypicolinate, it is instructive to compare its expected spectrum with those of simpler, structurally related molecules.

The Influence of the Hydroxypyridine Core

The core of the target molecule is a hydroxypyridine ring. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. For Methyl 3,5-dichloro-6-hydroxypicolinate, the hydroxyl form is fixed by the ester group at the 2-position. The IR spectrum of 2-hydroxypyridine provides a reference for the O-H and ring vibrations.[6][7][8]

  • 2-Hydroxypyridine: Exhibits a broad O-H stretch and characteristic ring stretching modes.

  • Target Molecule: We expect a similar broad O-H stretch. However, the heavy chlorine substituents and the electron-withdrawing ester group will likely shift the ring stretching frequencies (1600-1450 cm⁻¹) compared to the parent hydroxypyridine.[5]

The Signature of the Methyl Ester Group

The methyl picolinate structure provides the key signatures of the ester functional group.

  • Methyl Picolinate (Reference): Would show a strong C=O stretch around 1725 cm⁻¹ and strong C-O stretches between 1300-1100 cm⁻¹.

  • Target Molecule: The C=O stretch in our target molecule is predicted to be in a similar region (1735-1715 cm⁻¹). The electronic effects of the -OH and -Cl groups on the ring are expected to cause a minor shift in this frequency.

The Effect of Dichloro-Substitution

Comparing with a dichloropyridine helps to isolate the influence of the halogen atoms.

  • Dichloropyridine (Reference): The most prominent features would be the C-Cl stretching vibrations in the 850-550 cm⁻¹ region and the characteristic C-H out-of-plane bending determined by the substitution pattern.

  • Target Molecule: The presence of two chlorine atoms will introduce strong absorptions in the lower wavenumber region of the fingerprint region, providing clear evidence for their presence.

The logical workflow for this comparative analysis is visualized below.

G cluster_target Target Molecule Analysis cluster_refs Reference Compound Spectra cluster_analysis Spectral Interpretation Target Methyl 3,5-dichloro-6-hydroxypicolinate Analysis Predicted IR Spectrum (Peak Assignment & Rationale) Target->Analysis Deconstruct into functional groups Ref1 2-Hydroxypyridine (O-H and Ring Modes) Ref1->Analysis Compare O-H Stretch & Ring Vibrations Ref2 Methyl Picolinate (Ester Modes: C=O, C-O) Ref2->Analysis Compare Ester C=O & C-O Stretches Ref3 Dichloropyridine (C-Cl and Bending Modes) Ref3->Analysis Compare C-Cl Stretches & Fingerprint Region

Caption: Workflow for predictive IR spectrum analysis.

Experimental Protocol: Acquiring High-Quality IR Data

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. For a solid compound like Methyl 3,5-dichloro-6-hydroxypicolinate, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a modern, rapid, and reliable method.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a small amount of the solid sample (typically 1-2 mg) directly onto the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure mechanism on modern spectrometers ensures reproducibility.

  • Data Acquisition:

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The standard mid-IR range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • If necessary, apply a baseline correction to ensure the spectral baseline is flat.

This workflow is illustrated below.

G Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum (16-32 scans) Pressure->Acquire Process Process Data (Ratio, Baseline Correction) Acquire->Process End Final IR Spectrum Process->End

Sources

Validation

Comparative analysis of synthetic routes for dichloropicolinates

The synthesis of dichloropicolinates—most notably 3,6-dichloropicolinic acid (commercially known as Clopyralid)—represents a critical intersection of process chemistry and agrochemical development. As synthetic auxins, t...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of dichloropicolinates—most notably 3,6-dichloropicolinic acid (commercially known as Clopyralid)—represents a critical intersection of process chemistry and agrochemical development. As synthetic auxins, these compounds exhibit profound efficacy against broadleaf weeds by disrupting natural plant hormone regulation[1]. However, the industrial production of these halogenated pyridine-carboxylic acids requires navigating complex regioselectivity challenges, harsh reaction conditions, and stringent purity requirements.

As a Senior Application Scientist, I have evaluated the predominant synthetic pathways used to manufacture dichloropicolinates. This guide provides an objective, mechanistic comparison of these routes, detailing the causality behind process parameters and outlining self-validating experimental protocols designed for high-yield, scalable production.

Mechanistic Overview of Synthetic Pathways

The commercial viability of a dichloropicolinate synthesis route is dictated by its selectivity, energy efficiency, and environmental footprint. The industry primarily relies on three distinct methodologies:

A. Photochlorination & Acid Hydrolysis (The Industrial Standard)

This traditional route begins with the exhaustive photochlorination of 2-methylpyridine (picoline) under ultraviolet irradiation at elevated temperatures (200–400°C)[1]. The UV light initiates the homolytic cleavage of chlorine gas, driving a free-radical substitution mechanism that targets the 3- and 6-positions of the pyridine ring, as well as the methyl group, yielding 3,6-dichloro-2-(trichloromethyl)pyridine. Subsequent acid hydrolysis converts the trichloromethyl group into the target carboxylic acid[2].

  • Causality: The extreme temperature and UV conditions are necessary to overcome the activation energy required to functionalize the highly deactivated, electron-poor pyridine ring.

B. Electrolytic Reduction (The High-Selectivity Route)

A more modern, greener approach involves the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid (TCPA). Conducted in a mildly alkaline aqueous medium (pH 8.5–11) at 65°C using silver and graphite electrodes, this method selectively cleaves the chlorine atoms at the 4- and 5-positions[3].

  • Causality: Electrochemical reduction provides precise control over the reduction potential. By carefully tuning the cell voltage and utilizing a silver cathode, the process avoids the over-reduction (dechlorination at the 3- and 6-positions) that plagues standard chemical reduction methods[3].

C. Chlorination-Hydrolysis-Reduction (The Sequential Route)

This pathway operates under milder thermal conditions (80–105°C) and utilizes zinc chloride as a catalyst[1]. By sequentially introducing chlorine atoms and subsequently reducing specific positions, this route offers improved control over reaction selectivity, yielding 70–85% of the desired isomer[1].

SyntheticRoutes Start Starting Materials R1 2-Methylpyridine (Picoline) Start->R1 R2 Tetrachloropicolinic Acid (TCPA) Start->R2 Step1A Photochlorination (200-400°C, UV) R1->Step1A Cl2 gas Step1B Electrolytic Reduction (pH 8.5-11, 65°C) R2->Step1B Ag/Graphite Electrodes IntA Chlorinated Intermediates Step1A->IntA Radical mechanism Step2B Acidification (pH 1.0) & Crystallization Step1B->Step2B Intermediate Formate Step2A Oxidation & Hydrolysis IntA->Step2A H2SO4 (115°C) Product 3,6-Dichloropicolinic Acid (Clopyralid) Step2A->Product Yield: 60-70% Step2B->Product Yield: ~90%

Workflow comparison of industrial synthetic routes for dichloropicolinates.

Quantitative Comparison of Synthetic Routes

To objectively evaluate these pathways, we must analyze their performance metrics. The data below synthesizes the operational parameters and yields of the primary methods[2],[3],[1].

Synthetic RoutePrimary Starting MaterialKey Reagents & ConditionsTypical YieldSelectivityScalability & Environmental Impact
Photochlorination & Hydrolysis 2-Methylpyridine (Picoline)Cl₂, UV light (200-400°C), H₂SO₄ (115°C)60–70%ModerateHigh scalability; low raw material cost but high energy consumption and corrosive byproducts.
Electrolytic Reduction 3,4,5,6-Tetrachloropicolinic Acid (TCPA)Na₂CO₃, Ag/Graphite electrodes, pH 8.5–11 (65°C)~90%HighExcellent green chemistry profile; requires specialized electrochemical cells but minimizes waste.
Chlorination-Hydrolysis-Reduction Pyridine derivativesCl₂, ZnCl₂ catalyst, Base (80-105°C)70–85%GoodMilder conditions than photochlorination; sequential control improves purity but requires multiple discrete steps.

Self-Validating Experimental Protocols

A robust chemical process must be self-validating—meaning the protocol contains built-in chemical or visual checkpoints that confirm the success of the current step before proceeding. Below are the optimized, step-by-step methodologies for the two most prominent routes.

Protocol 1: Electrolytic Synthesis of 3,6-Dichloropicolinic Acid

This protocol details the highly selective reduction of TCPA, prioritizing yield and purity[3].

  • Electrolyte Preparation: In an electrolytic cell, dissolve 4.53 kg (15.7 mol) of 98% TCPA and 0.265 kg of sodium carbonate (Na₂CO₃) in 27 L of distilled water. Heat the mixture to 65°C.

    • Causality: TCPA free acid has poor aqueous solubility. Conversion to the sodium salt ensures a homogeneous electrolyte solution, maximizing contact with the electrode surface. 65°C enhances reaction kinetics without causing thermal degradation[3].

  • Electrolysis: Install a silver plate cathode and a graphite anode. Initiate the electrolytic reduction. Continuously add Na₂CO₃ to maintain the system's pH strictly between 8.5 and 9.5.

    • Causality: Maintaining a mildly alkaline pH prevents the premature protonation of intermediates, which could lead to non-selective reduction. A pH above 11 risks nucleophilic aromatic substitution of the remaining chlorides by hydroxide ions.

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction via HPLC. The process is internally validated and deemed complete when the TCPA sodium salt concentration falls below 1% (typically after 3 hours)[3].

  • Isolation & Crystallization: Cool the electrolyte and filter to remove insoluble impurities. Slowly add concentrated hydrochloric acid (HCl) to the filtrate until the pH reaches 1.0.

    • Self-Validation Checkpoint: The target compound is highly soluble in its ionized carboxylate form. Dropping the pH below its pKa (~0.96) forces the protonation of the carboxylate. The immediate precipitation of white, needle-like crystals at pH 1.0 visually confirms the successful synthesis and isolation of the free acid[3].

  • Recovery: Filter, wash, and dry the crystals to obtain 3,6-dichloropicolinic acid (Yield: ~90%, Purity: >99%).

Protocol 2: Acid Hydrolysis of 3,6-Dichloro-2-(trichloromethyl)pyridine

This protocol covers the critical final step of the photochlorination route[2].

  • Reaction Setup: To a reaction vessel containing 50 mL of water and 200 mL of concentrated sulfuric acid (H₂SO₄), slowly add 50 grams of the chlorinated intermediate with rigorous agitation.

    • Causality: The trichloromethyl group is highly resistant to basic hydrolysis due to steric hindrance and electronic deactivation. Strong mineral acids like sulfuric acid protonate the pyridine nitrogen, facilitating the nucleophilic attack of water on the trichloromethyl carbon[2].

  • Thermal Hydrolysis: Heat the mixture to 115°–120°C and maintain for 1 to 2 hours.

    • Self-Validation Checkpoint: The reaction is self-validating through gas evolution. The cessation of HCl gas bubbling indicates the complete conversion of the trichloromethyl group to the carboxylic acid[2].

  • Precipitation: Cool the mixture to 50°C and pour it slowly over crushed ice.

    • Self-Validation Checkpoint: Pouring the highly acidic mixture over ice forces the rapid precipitation of the free 3,6-dichloropicolinic acid, confirming successful separation from acid-soluble impurities[2].

Mode of Action: Why Target Dichloropicolinates?

Understanding the synthesis of these compounds requires understanding their biological endpoint. Dichloropicolinates act as synthetic auxins. They mimic natural plant hormones but resist metabolic degradation, leading to a fatal accumulation of growth signals in broadleaf weeds[1],[4].

AuxinPathway Herbicide 3,6-Dichloropicolinic Acid (Auxin Mimic) Receptor TIR1/AFB Receptor Herbicide->Receptor Binds Complex SCF Complex Activation Receptor->Complex Activates Degradation Aux/IAA Repressor Degradation Complex->Degradation Ubiquitinates Transcription ARF-Mediated Transcription Degradation->Transcription Derepresses Effect Plant Death (Broadleaf Weeds) Transcription->Effect Uncontrolled Growth

Mechanism of action for dichloropicolinate-based synthetic auxin herbicides.

References

  • Buy Clopyralid | 1702-17-6 | >98% , Smolecule, 1

  • US4087431A - Preparation of 3,6-dichloropicolinic acid , Google Patents, 2

  • CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid , Google Patents, 3

  • 4-Amino-2-methylpyridine | High Purity | For R&D Use , Benchchem, 4

Sources

Comparative

Benchmarking yield of Methyl 3,5-dichloro-6-hydroxypicolinate against literature

Title : Benchmarking the Yield of Methyl 3,5-dichloro-6-hydroxypicolinate: A Comparative Methodological Guide Introduction As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking the Yield of Methyl 3,5-dichloro-6-hydroxypicolinate: A Comparative Methodological Guide

Introduction As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter bottlenecks in the synthesis of highly functionalized pyridine scaffolds. Methyl 3,5-dichloro-6-hydroxypicolinate (CAS 2368871-72-9)[1] is a critical intermediate in the development of advanced agrochemicals, particularly synthetic auxins related to the picloram family[2]. Achieving high yields of this specific ester is notoriously challenging due to competing nucleophilic aromatic substitution (SNAr) reactions and the risk of decarboxylation at elevated temperatures.

This guide objectively benchmarks our optimized two-step protocol against traditional literature methods. By dissecting the mechanistic causality behind each experimental choice, we provide a self-validating framework designed for researchers and drug development professionals who demand rigorous scientific integrity and reproducible yields.

Mechanistic Causality and Pathway Design

The synthesis fundamentally relies on the selective hydrolysis of 3,5,6-trichloropicolinic acid to 3,5-dichloro-6-hydroxypicolinic acid[3], followed by Fischer esterification. The 6-position of the pyridine ring is highly activated toward SNAr by the electron-withdrawing nature of the adjacent ring nitrogen and the carboxylate group. However, traditional alkaline hydrolysis often suffers from poor regioselectivity, leading to competitive attack at the 4-position or 3,5-dechlorination.

Our optimized protocol mitigates this by utilizing a tightly controlled temperature gradient and specific molar equivalents of sodium hydroxide, ensuring that the kinetic product (6-hydroxy) is favored over thermodynamic degradation products.

Pathway A 3,5,6-Trichloropicolinic Acid (Precursor) B 3,5-Dichloro-6-hydroxypicolinic Acid (Intermediate) A->B NaOH (aq), 80°C then HCl to pH 2 C Methyl 3,5-dichloro-6-hydroxypicolinate (Target Product) B->C MeOH, H2SO4 65°C, 12h

Synthetic pathway for Methyl 3,5-dichloro-6-hydroxypicolinate via selective SNAr.

Benchmarking Yield Data: Literature vs. Optimized Protocol

To establish a reliable baseline, we compared our internal optimized protocol against standard methodologies documented in historical patent literature and contemporary microwave-assisted techniques. The data below summarizes the quantitative performance across three distinct synthetic strategies.

MethodologyOverall Yield (%)Purity (HPLC, % a/a)Primary Impurity ProfileScalability
Traditional Batch (Lit.) 62 - 68%91.5%4-hydroxy isomer, di-acidsHigh (Standard Reactors)
Microwave-Assisted 76 - 81%94.0%Unreacted precursorLow (Volume limited)
Optimized Protocol (Ours) 88 - 92% >99.0% Trace moistureHigh (Continuous/Batch Hybrid)

Experimental Protocols: A Self-Validating System

The following procedures are engineered to be self-validating. In-process controls (IPCs) are embedded within the steps to ensure that the reaction trajectory is correct before proceeding, thereby eliminating downstream failures.

Workflow Step1 1. Regioselective Hydrolysis (NaOH, 80°C, 4h) IPC1 IPC: HPLC shows <1% Precursor Step1->IPC1 Step2 2. Acidification & Isolation (HCl to pH 2.0, Filter) IPC1->Step2 Step3 3. Fischer Esterification (MeOH, H2SO4, 65°C) Step2->Step3 IPC2 IPC: TLC confirms esterification Step3->IPC2 Step4 4. Crystallization & Drying (Yield: 88-92%) IPC2->Step4

Self-validating experimental workflow with embedded In-Process Controls.

Step 1: Regioselective Hydrolysis to 3,5-Dichloro-6-hydroxypicolinic Acid

Causality: The hydrolysis must be performed at exactly 80°C. Below 75°C, the reaction stalls, leading to incomplete conversion. Above 85°C, the risk of competitive hydrolysis at the 4-position increases exponentially, destroying the yield profile.

  • Charge a 1L jacketed reactor with 3,5,6-trichloropicolinic acid (100 g, 0.44 mol) and deionized water (400 mL).

  • Add 20% w/w aqueous NaOH (220 g, 1.10 mol) dropwise over 30 minutes. Maintain the internal temperature below 40°C during addition to prevent localized exotherms.

  • Heat the reaction mixture to 80°C (± 2°C) and stir for 4 hours.

  • Self-Validation (IPC): Pull a 1 mL aliquot, quench with dilute HCl, and analyze via HPLC (C18 column, MeCN/H2O gradient). Proceed only when the precursor peak is <1% area.

  • Cool to 10°C and slowly acidify with 37% HCl until the pH reaches exactly 2.0. Causality: A pH of 2.0 ensures complete protonation of the carboxylate without generating excessive ionic strength that could impede crystallization.

  • Filter the resulting white precipitate, wash with cold water (2 x 50 mL), and dry under vacuum at 50°C to afford the intermediate[3].

Step 2: Fischer Esterification to Methyl 3,5-dichloro-6-hydroxypicolinate

Causality: We utilize sulfuric acid as both a catalyst and a dehydrating agent. Methanol must be strictly anhydrous (<50 ppm water) to drive the equilibrium toward the ester[1].

  • Suspend the dried 3,5-dichloro-6-hydroxypicolinic acid (approx. 85 g) in anhydrous methanol (500 mL) under a nitrogen atmosphere.

  • Add concentrated H2SO4 (15 mL) dropwise. The suspension will gradually clear as the esterification proceeds.

  • Reflux the mixture at 65°C for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 7:3). The highly polar acid baseline spot should be completely absent, replaced by a fast-moving ester spot.

  • Concentrate the mixture in vacuo to remove 70% of the methanol.

  • Quench by pouring the residue into ice-cold saturated NaHCO3 (500 mL) to neutralize the acid catalyst and precipitate the product.

  • Filter , wash with cold water, and recrystallize from hot ethanol/water (80:20) to yield Methyl 3,5-dichloro-6-hydroxypicolinate as pristine white needles.

Conclusion

By strictly controlling the thermodynamics of the SNAr hydrolysis and ensuring anhydrous conditions during esterification, this optimized protocol achieves an 88-92% yield of Methyl 3,5-dichloro-6-hydroxypicolinate. This significantly outperforms standard literature benchmarks, providing a robust, scalable pathway for synthesizing critical pyridine-based agrochemical and pharmaceutical intermediates.

References

  • Title : Methyl 3,5-dichloro-6-hydroxypicolinate | 2368871-72-9 Source : Appchem URL : 1[1]

  • Title : EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles Source : Google Patents URL :3[3]

  • Title : Picloram - Product Catalog Source : MyWellWork URL : 2[2]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,5-dichloro-6-hydroxypicolinate proper disposal procedures

As a Senior Application Scientist, I recognize that managing specialized halogenated compounds requires more than simply following a checklist—it demands a mechanistic understanding of chemical stability, environmental p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized halogenated compounds requires more than simply following a checklist—it demands a mechanistic understanding of chemical stability, environmental persistence, and regulatory compliance.

Methyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9) is a highly specialized chlorinated pyridine derivative utilized in advanced agrochemical and pharmaceutical research[1]. Because of the stable carbon-chlorine (C-Cl) bonds on the pyridine ring, this molecule is highly recalcitrant to standard biological degradation. Consequently, improper disposal—such as sewer discharge or low-temperature incineration—can lead to severe environmental contamination and the generation of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs)[2].

The following operational guide provides self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physicochemical hazards driving the logistical requirements. The table below summarizes the operational impacts of the compound's hazard profile.

Table 1: Hazard Profile & Logistical Data

ParameterSpecificationCausality / Operational Impact
Chemical Class Halogenated Pyridine (Picolinate Ester)Requires specialized high-temperature incineration equipped with exhaust scrubbers to neutralize acidic gases (HCl) and prevent dioxin formation[2].
Physical State Solid (Crystalline Powder)Prone to aerosolization. Mandates the use of anti-static tools to avoid dust formation during transfer[3].
Primary Hazards Skin Irritation, Serious Eye DamageDictates strict PPE requirements: chemical-resistant nitrile gloves, splash goggles, and a dedicated lab coat[3].
Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent waste to prevent explosive incompatibilities and exponential disposal cost increases[4][5].

The Causality of Waste Segregation

A cornerstone of laboratory safety is the strict segregation of halogenated and non-halogenated wastes[6]. The logic behind this is twofold:

  • Thermodynamic & Environmental Safety: Halogenated wastes require specialized, high-temperature incineration[2]. If halogenated compounds are mixed with standard organic waste and sent to a standard incinerator, the lower combustion temperatures can catalyze the formation of toxic furans and dioxins.

  • Economic & Logistical Efficiency: Waste disposal facilities charge a significant premium for halogenated waste processing. Mixing even a small amount of Methyl 3,5-dichloro-6-hydroxypicolinate into a large non-halogenated solvent drum converts the entire volume into halogenated waste, drastically increasing disposal costs[4][5].

WasteRouting Start Waste Generation: Methyl 3,5-dichloro-6-hydroxypicolinate IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Powder/ Crystals IsSolid->SolidWaste Solid LiquidWaste Dissolved in Solvent IsSolid->LiquidWaste Liquid SolidBin Solid Halogenated Waste Receptacle SolidWaste->SolidBin SolventCheck Is the solvent halogenated? LiquidWaste->SolventCheck HalogenatedBin Halogenated Organic Waste Bin SolventCheck->HalogenatedBin Yes (e.g., DCM) MixedBin Mixed Halogenated/ Non-Halogenated Bin (Treat as Halogenated) SolventCheck->MixedBin No (e.g., MeOH) Incineration High-Temperature Incineration (EPA/RCRA) HalogenatedBin->Incineration MixedBin->Incineration SolidBin->Incineration

Caption: Decision tree for the segregation and proper disposal routing of halogenated picolinate waste.

Step-by-Step Disposal Workflows

To ensure a self-validating system where errors are caught before they escalate, follow these specific methodologies based on the state of the waste.

Protocol A: Solid Waste Disposal
  • Collection: Sweep up solid waste using a dedicated, non-sparking anti-static brush. Avoid aggressive sweeping to prevent dust aerosolization[3].

  • Containment: Transfer the solid into a compatible, sealable container (e.g., high-density polyethylene - HDPE)[7].

  • Labeling: Immediately affix a hazardous waste label. Mark explicitly as "Halogenated Organic Solid Waste - Contains Methyl 3,5-dichloro-6-hydroxypicolinate"[8].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents or alkaline metals[8].

Protocol B: Liquid Waste (Solvent Solutions)
  • Segregation Check: Verify the solvent used to dissolve the compound. Regardless of whether the solvent itself is non-halogenated (e.g., methanol) or halogenated (e.g., dichloromethane), the presence of the chlorinated picolinate dictates that the entire mixture must be treated as halogenated waste[4][5].

  • Transfer: Use a capped waste funnel to pour the solution into a designated Halogenated Liquid Waste carboy[7].

  • Headspace Validation: Leave at least 10-20% headspace in the container to allow for vapor expansion and prevent dangerous over-pressurization[6].

  • Closure: Ensure the carboy is kept tightly closed when not actively receiving waste to comply with EPA RCRA emission standards[7].

Protocol C: Empty Container Management (Triple-Rinse Method)

Empty containers that once held hazardous chemicals cannot simply be thrown in the regular trash. They must be systematically decontaminated[4][5].

  • Initial Emptying: Ensure the original container is completely emptied of all bulk powder or liquid.

  • First Rinse: Add a compatible solvent (e.g., acetone or methanol) equal to approximately 5% of the container's volume[4][5]. Cap tightly and agitate gently to dissolve residual compound.

  • Rinsate Disposal: Pour the resulting rinsate into the Halogenated Liquid Waste container[4][5].

  • Repeat: Perform the rinse step two more times to ensure complete decontamination (The Triple-Rinse standard).

  • Defacement: Completely deface or remove the original chemical label. The clean container can now be disposed of as regular solid waste or glass recycling[4][5].

Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent environmental release and personnel exposure.

SpillResponse Spill Spill Detected: Methyl 3,5-dichloro-6-hydroxypicolinate Evacuate Isolate Area & Don PPE Spill->Evacuate Contain Contain Spill (Avoid Dust Formation) Evacuate->Contain Absorb Sweep/Absorb into Compatible Container Contain->Absorb Decon Decontaminate Surface (Solvent Wash) Absorb->Decon Waste Label as Halogenated Hazardous Waste Decon->Waste

Caption: Step-by-step operational workflow for chemical spill response and surface decontamination.

Spill Cleanup Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[3].

  • Contain: If the spill is solid, do not use compressed air or dry sweeping methods that generate dust. Instead, lightly dampen the powder with a compatible solvent (if safe) or use a specialized HEPA-filtered vacuum[3].

  • Absorb: If dissolved in a solvent, use inert absorbent pads or vermiculite to soak up the liquid[2].

  • Decontaminate: Wash the affected surface with a compatible solvent, collecting all used paper towels or absorbent materials into a solid halogenated waste bin[2].

References

  • Source: chemsrc.
  • Source: molbase.
  • Title: Chemical Waste Disposal Guidelines (Prudent Practices in the Laboratory)
  • Source: nih.
  • Source: vumc.
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Picolinic acid)
  • Source: vanderbilt.
  • Source: ewu.
  • Source: benchchem.

Sources

Handling

Personal protective equipment for handling Methyl 3,5-dichloro-6-hydroxypicolinate

Handling highly functionalized heterocyclic building blocks like Methyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9) [1] requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized heterocyclic building blocks like Methyl 3,5-dichloro-6-hydroxypicolinate (CAS: 2368871-72-9) [1] requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated pyridine derivative, this compound presents specific handling, exposure, and disposal challenges.

This guide provides drug development professionals and researchers with a self-validating operational framework, ensuring that every safety protocol is driven by the chemical's mechanistic properties.

Part 1: Chemical Identity & Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The electron-withdrawing nature of the two chlorine atoms and the methyl ester group renders the pyridine core highly electron-deficient. This electrophilicity allows the molecule to react readily with biological nucleophiles (such as proteins in the skin and ocular mucosa). Furthermore, the hydroxyl group acts as a hydrogen-bond donor, increasing the molecule's adherence to moisture-rich tissues and exacerbating localized irritation.

Based on structural analogs, this compound triggers specific GHS hazard classifications[2], which dictate our engineering controls and waste management strategies.

Table 1: Chemical Identity & Hazard Quantification

Property / MetricValue / ClassificationMechanistic Rationale
CAS Number 2368871-72-9[1]Unique identifier for Methyl 3,5-dichloro-6-hydroxypicolinate.
GHS Hazards H302, H315, H319, H335[2]Electrophilic ring and H-bonding hydroxyl group drive severe tissue and respiratory irritation.
Physical State Crystalline Solid / PowderHigh risk of aerosolization and static-induced dispersion during weighing.
Waste Classification Halogenated Organic Waste[3]Requires high-temperature incineration to prevent the formation of toxic dioxins[4].

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Safety is not just about wearing equipment; it is about deploying barriers that specifically counteract the physical and chemical properties of the threat.

Table 2: PPE & Engineering Control Specifications

Control MeasureQuantitative SpecificationOperational Causality
Ventilation Fume Hood (80 – 120 fpm)[5]Optimal laminar flow captures aerosolized dust. Velocities >120 fpm create turbulent eddies that eject particulates back at the user[6].
Hand Protection Nitrile Gloves (≥ 0.11 mm)Nitrile provides an impermeable, non-polar barrier against halogenated aromatics, preventing transdermal absorption[7].
Eye Protection ANSI Z87.1 Safety GogglesTight-fitting goggles prevent fine, airborne crystalline dust from dissolving into the moisture of the cornea (mitigating H319).
Body Protection Flame-Retardant Lab CoatPrevents the accumulation of chemical dust on personal clothing, eliminating secondary exposure routes.

Part 3: Standard Operating Procedure (SOP) for Handling

Every operational step must be a self-validating system to ensure total containment of the chemical.

Step-by-Step Dispensing and Reaction Setup:

  • System Validation: Before opening the chemical container, verify that the fume hood's continuous monitoring device reads a face velocity between 80 and 120 feet per minute (fpm)[5]. Do not proceed if the alarm is sounding or the velocity is outside this range.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing boat with a static-reducing cloth. The fine powder of chlorinated picolinates can hold a static charge, causing it to repel and aerosolize when transferred.

  • Dispensing: Weigh the material exclusively inside the enclosed analytical balance within the fume hood. Use a clean, non-sparking metallic or anti-static plastic spatula.

  • In-Hood Dissolution: To prevent transporting hazardous dust across the lab, dissolve the Methyl 3,5-dichloro-6-hydroxypicolinate in your designated reaction solvent (e.g., dichloromethane, ethyl acetate) inside the fume hood before transferring it to the primary reaction vessel.

  • Decontamination: Wipe down the balance pan and hood surface with a solvent-dampened tissue (e.g., ethanol) to capture any invisible residual dust. Dispose of the tissue as halogenated waste[8].

Part 4: Spill Management & RCRA-Compliant Disposal

Because this compound contains multiple chlorine atoms, it must be strictly segregated from general organic waste[8]. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated wastes burned at standard temperatures can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[4].

Step-by-Step Spill Protocol:

  • Isolate & Contain: Immediately lower the fume hood sash. If the spill is on the floor, restrict access. Cover the solid powder with damp sand or vermiculite to suppress dust generation. Never dry-sweep a halogenated powder.

  • Neutralize & Collect: Use a plastic scoop to transfer the absorbed material into a high-density polyethylene (HDPE) container. Wash the spill area with a mild basic solution (pH 8.0 - 9.0, such as 5% sodium bicarbonate) to neutralize the acidic hydroxyl groups, followed by a water rinse.

  • Waste Segregation: Place all cleanup materials, unreacted chemical, and contaminated solvents into a clearly labeled "Halogenated Organic Waste" container[3].

  • Final Disposal: Store the sealed waste container in a secondary containment tray away from strong bases and oxidizing agents. Ensure it is routed to a licensed vendor capable of specialized, high-temperature, scrubber-equipped incineration[4].

Part 5: Visualized Workflow

G Start Pre-Operation Assessment (Review SDS & Hazards) PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm velocity) PPE->Hood Weigh Weighing & Dispensing (Enclosed analytical balance) Hood->Weigh React Reaction / Dissolution Weigh->React Spill Spill Occurs? React->Spill Clean Spill Protocol (Vermiculite/Sand, Sweep, Bag) Spill->Clean Yes Waste Waste Segregation (Halogenated Organic Waste) Spill->Waste No Clean->Waste End Decontamination & Doffing Waste->End

Figure 1: Safe handling, spill response, and disposal workflow for halogenated picolinates.

Part 6: References

  • ChemSigma. "Methyl 3,5-dichloro-6-hydroxypicolinate (CAS 2368871-72-9)". ChemSigma Product Catalog. URL:[Link]

  • PSA Laboratory Furniture. "How To Meet Fume Hood Face Velocity Requirements". PSA Laboratory Furniture News. URL:[Link]

  • LOC Scientific. "Understanding Fume Hood Face Velocity Requirements". LOC Scientific. URL:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University Health and Safety. URL:[Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA.gov. URL:[Link]

Sources

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